molecular formula C6H6INO B1298235 3-Iodo-4-methoxypyridine CAS No. 89640-55-1

3-Iodo-4-methoxypyridine

Cat. No.: B1298235
CAS No.: 89640-55-1
M. Wt: 235.02 g/mol
InChI Key: WZAPSURIRLYQEJ-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxypyridine is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAPSURIRLYQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358560
Record name 3-iodo-4-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89640-55-1
Record name 3-Iodo-4-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89640-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iodo-4-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodo-4-methoxypyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of an iodine atom and a methoxy group on the pyridine ring, make it a valuable intermediate in the preparation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations associated with this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 89640-55-1[1][2][3]
Molecular Formula C₆H₆INO[1][3][4]
Molecular Weight 235.02 g/mol [1][3]
InChI 1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3[3]
InChI Key WZAPSURIRLYQEJ-UHFFFAOYSA-N[3]
SMILES COc1ccncc1I[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the regioselective iodination of 4-methoxypyridine. The following protocol is a general procedure for this transformation.[1]

Experimental Protocol: Directed Ortho-Metalation and Iodination

Objective: To synthesize this compound from 4-methoxypyridine.

Reagents and Materials:

  • 4-Methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes (approx. 1.6 M)

  • ZnCl₂·TMEDA complex (N,N,N',N'-Tetramethylethylenediamine)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (AcOEt)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL), n-butyllithium (1.5 mmol) is added.

  • After stirring for 5 minutes, the ZnCl₂·TMEDA complex (0.50 mmol) is added to the reaction mixture.

  • The mixture is stirred for an additional 15 minutes at 0 °C.

  • 4-Methoxypyridine (1.0 mmol) is then introduced to the reaction mixture at a temperature between 0-10 °C.

  • The reaction is allowed to stir for 2 hours at room temperature.

  • A solution of iodine (1.5 mmol) in THF (4 mL) is then added to the reaction mixture.

  • The mixture is stirred overnight at room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ (4 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.[1]

G Synthesis Workflow of this compound cluster_activation Activation and Metalation cluster_iodination Iodination and Workup TMP 2,2,6,6-Tetramethylpiperidine (TMP) LTMP Lithium Tetramethylpiperidide (LTMP) TMP->LTMP + n-BuLi nBuLi n-Butyllithium (n-BuLi) Zincate TMP-Zincate Complex LTMP->Zincate + ZnCl2·TMEDA ZnCl2_TMEDA ZnCl2·TMEDA FourMP 4-Methoxypyridine Metalated_Pyridine Metalated Pyridine Intermediate FourMP->Metalated_Pyridine + Zincate Complex (Directed Ortho-Metalation) Crude_Product Crude this compound Metalated_Pyridine->Crude_Product + Iodine Iodine Iodine (I2) Quench Quench with Na2S2O3 Crude_Product->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product G Reactivity of this compound cluster_reactions Cross-Coupling Reactions cluster_products Product Classes center_node This compound Suzuki Suzuki Coupling (with Boronic Acids) center_node->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (with Terminal Alkynes) center_node->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (with Amines) center_node->Buchwald Pd catalyst, Base Heck Heck Coupling (with Alkenes) center_node->Heck Pd catalyst, Base Biaryl 3-Aryl-4-methoxypyridines Suzuki->Biaryl Alkynyl 3-Alkynyl-4-methoxypyridines Sonogashira->Alkynyl Amino 3-Amino-4-methoxypyridines Buchwald->Amino Alkene 3-Alkenyl-4-methoxypyridines Heck->Alkene

References

3-Iodo-4-methoxypyridine synthesis from 4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of 3-Iodo-4-methoxypyridine: A Technical Guide

This document provides an in-depth technical overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.[1] The carbon-iodine bond in iodinated pyridines is particularly useful for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[1] This guide focuses on the regioselective synthesis from the readily available starting material, 4-methoxypyridine.

Core Synthesis Pathway: Directed Ortho-Metalation and Iodination

The primary and most effective method for the synthesis of this compound from 4-methoxypyridine is a directed ortho-metalation (DoM) followed by iodination. This process utilizes a potent, sterically hindered mixed-metal base system to achieve regioselective deprotonation at the C-3 position of the pyridine ring, followed by quenching with an iodine source.[1][2]

The use of a lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in conjunction with a zinc salt (ZnCl₂·TMEDA complex), is crucial for high efficiency and regioselectivity.[1][2] This mixed-base system facilitates the deprotonation of the pyridine ring at the position ortho to the directing methoxy group.[3]

cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product 4-Methoxypyridine 4-Methoxypyridine Metalation Metalation 4-Methoxypyridine->Metalation LiTMP / ZnCl2*TMEDA THF, 0°C to rt Iodination Iodination Metalation->Iodination I2 in THF rt, overnight This compound This compound Iodination->this compound

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established literature procedures.[2]

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

  • Standard laboratory glassware

  • Silica gel for column chromatography

Reagents:

  • 4-Methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

  • ZnCl₂·TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (AcOEt)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Metalating Agent:

    • To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL) under an inert atmosphere, add n-butyllithium (1.5 mmol) dropwise.

    • After stirring for 5 minutes, add the ZnCl₂·TMEDA complex (0.50 mmol).

    • Continue stirring the mixture at 0 °C for 15 minutes.

  • Metalation of 4-Methoxypyridine:

    • To the prepared base mixture, add 4-methoxypyridine (1.0 mmol) at a temperature between 0-10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Iodination:

    • Prepare a solution of iodine (1.5 mmol) in anhydrous THF (4 mL).

    • Add the iodine solution to the reaction mixture.

    • Stir the resulting mixture overnight at room temperature.

  • Work-up and Extraction:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (4 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to yield this compound.[2]

Caption: Overall reaction scheme for the iodination of 4-methoxypyridine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reagent Quantities and Roles

ReagentMolar Equiv.Amount (for 1.0 mmol scale)Role
4-Methoxypyridine1.01.0 mmolStarting Material
2,2,6,6-Tetramethylpiperidine1.50.25 mL, 1.5 mmolBase Precursor
n-Butyllithium (1.6 M)1.50.94 mL, 1.5 mmolBase
ZnCl₂·TMEDA complex0.50.13 g, 0.50 mmolMetalating Agent Component
Iodine (I₂)1.50.38 g, 1.5 mmolIodine Source
Tetrahydrofuran (THF)-~6-7 mLSolvent

Table 2: Reaction Conditions and Yield

ParameterValueReference
Metalation Temperature0 °C to Room Temperature[2]
Metalation Time2 hours[2]
Iodination TemperatureRoom Temperature[2]
Iodination TimeOvernight[2]
Reported Yield 82-89% [1][2]

Product Characterization

The final product, this compound, is a solid with the following properties:

  • Molecular Formula: C₆H₆INO

  • Molecular Weight: 235.02 g/mol

  • CAS Number: 89640-55-1

While specific spectral data from the synthesis is not provided in the search results, characterization would typically involve:

  • ¹H NMR Spectroscopy: To confirm the substitution pattern on the pyridine ring. The signals for the protons at positions 2, 5, and 6, along with the methoxy group protons, would be expected in their characteristic regions.

  • ¹³C NMR Spectroscopy: To identify the number of unique carbon environments and confirm the presence of the C-I and C-O bonds.

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

Spectroscopic Characterization of 3-Iodo-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile building block, it serves as a key intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications. The precise structural elucidation of this compound is paramount for ensuring the integrity and purity of subsequent synthetic products. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines predicted spectral data based on analogous compounds and provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally related compounds, including various isomers of iodomethoxypyridine and other substituted pyridines. These tables are intended to serve as a reference for the anticipated spectral characteristics of the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.2 - 8.4Singlet-
H-56.8 - 7.0Doublet5.0 - 6.0
H-68.1 - 8.3Doublet5.0 - 6.0
OCH₃3.9 - 4.1Singlet-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-390 - 95
C-4165 - 170
C-5110 - 115
C-6150 - 155
OCH₃55 - 60

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 2960Medium
C=N stretch1550 - 1600Strong
C=C stretch1450 - 1500Strong
C-O stretch (aryl ether)1200 - 1280Strong
C-I stretch500 - 600Medium

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ion Predicted m/z Relative Abundance
[M]⁺235High
[M-CH₃]⁺220Medium
[M-I]⁺108Medium
[M-OCH₃]⁺204Low

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Process the spectrum by correcting for the background and identifying the absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Alternatively, if coupled with gas chromatography (GC-MS), dissolve the sample in a volatile organic solvent and inject it into the GC.

Mass Spectrum Acquisition:

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detect the ions and generate the mass spectrum.

  • Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Molecular Weight, Fragmentation MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Characterization.

3-Iodo-4-methoxypyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Iodo-4-methoxypyridine

This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development. The document covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and safety information.

Chemical Identity and Structure

This compound is a halogenated heterocyclic compound. Its core structure consists of a pyridine ring substituted with an iodo group at position 3 and a methoxy group at position 4.

Chemical Structure:

Identifier Summary

IdentifierValue
CAS Number 89640-55-1[1][2][3][4][5][6][7]
Molecular Formula C₆H₆INO[1][3][6][7]
Molecular Weight 235.02 g/mol [1][5][7][8]
IUPAC Name This compound[3]
SMILES COC1=C(C=NC=C1)I[3][5][7]
InChI InChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3[3][8]
InChIKey WZAPSURIRLYQEJ-UHFFFAOYSA-N[3][8]

Physicochemical and Safety Data

A summary of the available physicochemical and safety data for this compound is presented below. For comparison, data for the common starting material, 4-methoxypyridine, is also included.

Table 1: Physicochemical Properties

PropertyThis compound4-Methoxypyridine (Starting Material)
Form Solid[8]Liquid[9]
Purity 98% (GC)[6]97% - 99%[9]
Melting Point Not specified4 °C[9]
Boiling Point Not specified108-111 °C / 65 mmHg[9]
Density Not specified1.075 g/mL at 25 °C[9]
Storage Keep in dark place, inert atmosphere, 2-8°C[5]Keep in dark place, Sealed in dry, Room Temperature[9]

Table 2: Safety Information

Hazard InformationThis compound
GHS Pictogram GHS07 (Exclamation mark)[8]
Signal Word Warning[8]
Hazard Statement H302 (Harmful if swallowed)[8]
Hazard Class Acute Toxicity 4 (Oral)[8]
Storage Class 11 (Combustible Solids)[8]
WGK WGK 3[8]

Experimental Protocols

The synthesis of this compound can be achieved through the directed metallation of 4-methoxypyridine followed by iodination. The following protocol is a detailed methodology for this synthesis.[1]

Protocol: Synthesis of this compound from 4-Methoxypyridine

Materials:

  • 4-Methoxypyridine (1.0 mmol)

  • 2,2,6,6-tetramethylpiperidine (1.5 mmol, 0.25 mL)

  • n-Butyllithium (n-BuLi), ~1.6 M in hexanes (1.5 mmol + 1.5 mmol)

  • ZnCl₂·TMEDA complex (0.50 mmol, 0.13 g)

  • Iodine (I₂), (1.5 mmol, 0.38 g)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (AcOEt)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reagent Mixture:

    • To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in THF (2-3 mL) at 0 °C, sequentially add n-butyllithium (~1.6 M in hexanes, 1.5 mmol).

    • After 5 minutes, add another portion of n-butyllithium (~1.6 M in hexanes, 1.5 mmol).

    • Add the ZnCl₂·TMEDA complex (0.50 mmol) to the mixture.

    • Continue stirring the reaction mixture at 0 °C for 15 minutes.

  • Reaction with 4-Methoxypyridine:

    • Add 4-methoxypyridine (1.0 mmol) to the reaction mixture at a temperature between 0-10 °C.

    • Allow the reaction to stir for 2 hours at room temperature.

  • Iodination:

    • Prepare a solution of iodine (1.5 mmol) in THF (4 mL).

    • Add the iodine solution to the reaction mixture.

    • Stir the mixture overnight at room temperature.

  • Work-up and Extraction:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (4 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualization of Experimental Workflow

The synthesis protocol can be visualized as a workflow, outlining the key stages from starting materials to the final purified product.

G Synthesis Workflow for this compound cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_purification Work-up and Purification TMP 2,2,6,6-Tetramethylpiperidine in THF BuLi1 n-Butyllithium (1.5 mmol) TMP->BuLi1 0 °C, 5 min BuLi2 n-Butyllithium (1.5 mmol) BuLi1->BuLi2 ZnCl2_TMEDA ZnCl2·TMEDA BuLi2->ZnCl2_TMEDA Reagent_Mix Prepared Reagent Mixture ZnCl2_TMEDA->Reagent_Mix Stir 15 min at 0 °C Reaction_Step1 Stir 2h at Room Temp Reagent_Mix->Reaction_Step1 MethoxyPy 4-Methoxypyridine MethoxyPy->Reaction_Step1 0-10 °C Iodine Iodine in THF Reaction_Step1->Iodine Iodination Stir_Overnight Reaction Mixture Iodine->Stir_Overnight Stir Overnight Quench Quench with Na2S2O3 Stir_Overnight->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product Yields

Caption: Synthesis Workflow for this compound.

Applications in Research and Drug Development

Halogenated pyridines, including this compound, are valuable building blocks in medicinal chemistry and organic synthesis.[10] The iodo-substituent serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions. The pyridine scaffold itself is a common motif in many biologically active compounds.

While specific applications for this compound are not extensively documented in publicly available literature, structurally related compounds have shown significant biological activity. For instance, 3-iodo-4-phenoxypyridinones have been identified as highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, highlighting the potential of this chemical class in the development of novel therapeutic agents.[11] The process of drug discovery and development often involves the synthesis and screening of libraries of such substituted heterocyclic compounds to identify lead candidates for further optimization.[12]

References

Physical and chemical properties of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural features, combining the reactivity of an iodinated pyridine ring with the electronic influence of a methoxy group, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. The pyridine moiety is a common scaffold in numerous biologically active compounds, and the presence of an iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its potential applications.

Physical and Chemical Properties

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆INO[2]
Molecular Weight 235.02 g/mol [2]
Appearance White to yellow solid[1]
Melting Point 78 °C[1]
Boiling Point (Predicted) 271.2 ± 25.0 °C[1]
pKa (Predicted) 4.52 ± 0.18[1]

Table 2: Spectroscopic and Computational Data

Data TypeValueSource
InChI 1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
SMILES COc1ccncc1I
CAS Number 89640-55-1

Solubility:

Experimentally determined quantitative solubility data for this compound in common solvents is not widely reported. However, based on its chemical structure, which includes a polar pyridine ring and a methoxy group, it is expected to have some solubility in polar organic solvents. The presence of the large, nonpolar iodine atom may limit its solubility in water. Generally, compounds of this nature are soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. For practical laboratory applications, it is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific reaction or analysis.

Chemical Synthesis and Purification

The synthesis of this compound is typically achieved through the directed ortho-metalation of 4-methoxypyridine, followed by iodination.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 4-Methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride complex with N,N,N',N'-tetramethylethylenediamine (ZnCl₂·TMEDA)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.6 M in hexanes, 1.5 mmol).

  • Stir the mixture for 5 minutes at 0 °C, then add ZnCl₂·TMEDA complex (0.50 mmol).

  • Continue stirring at 0 °C for 15 minutes.

  • Add 4-methoxypyridine (1.0 mmol) to the reaction mixture at a temperature between 0 and 10 °C.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Prepare a solution of iodine (1.5 mmol) in anhydrous THF (4 mL) and add it to the reaction mixture.

  • Stir the resulting mixture overnight at room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (4 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Yield: 89%[3]

G Synthesis Workflow of this compound cluster_reagents Reactants & Reagents cluster_process Reaction & Purification 4-Methoxypyridine 4-Methoxypyridine Directed Ortho-metalation Directed Ortho-metalation 4-Methoxypyridine->Directed Ortho-metalation TMP TMP TMP->Directed Ortho-metalation n-BuLi n-BuLi n-BuLi->Directed Ortho-metalation ZnCl2-TMEDA ZnCl2-TMEDA ZnCl2-TMEDA->Directed Ortho-metalation Iodine Iodine Iodination Iodination Iodine->Iodination Directed Ortho-metalation->Iodination Intermediate Workup Workup Iodination->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound G Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition This compound (Ar-I) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Arylboronic Acid (Ar'-B(OR)2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar' G Potential Drug Discovery Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Compound Library Compound Library Suzuki Coupling->Compound Library HTS High-Throughput Screening Compound Library->HTS Hit Identification Hit Identification HTS->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

References

An In-depth Technical Guide on the Core Properties of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 3-Iodo-4-methoxypyridine, a compound of interest in synthetic chemistry and pharmaceutical research. The following sections detail its fundamental molecular properties.

Physicochemical Data

The core molecular attributes of this compound have been determined and are summarized below. This data is foundational for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C6H6INO[1][2]
Molecular Weight 235.02 g/mol [1][2][3]
CAS Number 89640-55-1[1][3]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

G compound This compound formula Molecular Formula C6H6INO compound->formula has mol_weight Molecular Weight 235.02 g/mol formula->mol_weight results in

Caption: Relationship between compound name, formula, and molecular weight.

References

The Solubility Profile of 3-Iodo-4-methoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This in-depth technical guide addresses the solubility characteristics of 3-iodo-4-methoxypyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. This document provides a predictive assessment of its solubility in common laboratory solvents, detailed experimental protocols for quantitative solubility determination, and a framework for data presentation to support drug development and scientific research professionals.

Introduction to this compound

This compound is a substituted pyridine derivative with significant applications in organic synthesis. Its chemical structure, featuring a polar pyridine ring, a methoxy group capable of hydrogen bonding, and a large, hydrophobic iodine atom, results in a nuanced solubility profile. Understanding this profile is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of the nitrogen atom in the pyridine ring and the oxygen in the methoxy group introduces polarity and the potential for hydrogen bonding with protic solvents.[1] However, the bulky, non-polar iodine substituent and the aromatic ring contribute to its lipophilicity.

Predicted Qualitative Solubility:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be effective due to the overall molecular characteristics.

  • Moderate Solubility: Predicted in polar protic solvents such as methanol, ethanol, and isopropanol. While hydrogen bonding is possible, the non-polar regions of the molecule may limit miscibility.

  • Low to Negligible Solubility: Expected in non-polar solvents like hexanes and toluene, where the polar functionalities of this compound would hinder dissolution. Due to its organic nature, solubility in water is also predicted to be low.

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in a range of common solvents is not widely available in published literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility data. It is recommended to determine solubility at a standard temperature, such as 25°C (298.15 K).

SolventSolvent TypeTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method UsedNotes
WaterPolar Protic
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dichloromethane (DCM)Chlorinated
ChloroformChlorinated
Tetrahydrofuran (THF)Ether
Diethyl EtherEther
TolueneAromatic
HexanesNon-polar Aliphatic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.[2][3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent is completely removed, cool the dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the aliquot taken.

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is a high-throughput and sensitive technique.[4][5]

Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution using UV/Vis spectroscopy.

Materials:

  • This compound

  • Solvent of interest

  • UV/Vis spectrophotometer

  • Quartz cuvettes or UV-transparent microplates

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and obey the Beer-Lambert law.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

  • Sample Preparation and Analysis: Withdraw an aliquot of the clear supernatant and filter it. Dilute the filtered solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_gravimetric Gravimetric Method cluster_uv_vis UV/Vis Spectrophotometry Method cluster_calib Calibration prep_g Prepare Saturated Solution (Excess Solute in Solvent) equil_g Equilibrate at Constant Temperature (e.g., 24-48h) prep_g->equil_g filter_g Filter Supernatant (Remove Undissolved Solid) equil_g->filter_g evap_g Evaporate Solvent from a Known Volume of Filtrate filter_g->evap_g weigh_g Weigh Dried Solute evap_g->weigh_g calc_g Calculate Solubility (mass/volume) weigh_g->calc_g prep_uv Prepare Saturated Solution equil_uv Equilibrate at Constant Temperature prep_uv->equil_uv filter_uv Filter Supernatant equil_uv->filter_uv dilute_uv Dilute Filtrate to within Linear Range of Calibration filter_uv->dilute_uv measure_uv Measure Absorbance at λmax dilute_uv->measure_uv calc_uv Calculate Concentration (from Calibration Curve) measure_uv->calc_uv lambda_max Determine λmax standards Prepare Standard Solutions lambda_max->standards cal_curve Generate Calibration Curve standards->cal_curve cal_curve->measure_uv

Experimental Workflow for Solubility Determination

logical_relationship cluster_properties Molecular Properties cluster_solubility Predicted Solubility substance This compound Structure polarity Polarity (Pyridine Ring, Methoxy Group) substance->polarity h_bond Hydrogen Bonding Potential (N and O atoms) substance->h_bond lipophilicity Lipophilicity (Iodine, Aromatic Ring) substance->lipophilicity polar_aprotic High in Polar Aprotic Solvents (e.g., DMSO, DMF) polarity->polar_aprotic polar_protic Moderate in Polar Protic Solvents (e.g., Methanol, Ethanol) h_bond->polar_protic nonpolar Low in Non-polar Solvents (e.g., Hexanes, Toluene) lipophilicity->nonpolar

References

Navigating the Safe Handling of 3-Iodo-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for 3-Iodo-4-methoxypyridine, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

GHS Pictogram:

  • GHS07: Exclamation Mark

Signal Word: Warning

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Solid
CAS Number 89640-55-1

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Use only outdoors or in a well-ventilated area.[1][3]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1][3]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Minimize dust generation and accumulation.[1]

Storage:

  • Store in a tightly-closed container when not in use.[1][3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][3]

  • Keep away from sources of ignition.[1][4]

  • Store locked up.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent direct contact and inhalation.

PPE TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles or face shield.To protect against splashes and dust.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1][6]
Body Protection Laboratory coat, long-sleeved shirt, and trousers.To prevent skin exposure.[1][7]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.To be used when ventilation is inadequate or when handling large quantities to prevent inhalation of dust or vapors.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

General Advice:

  • Immediately remove any clothing contaminated by the product.[1]

  • Move out of the dangerous area.[1]

  • Consult a physician and show the safety data sheet.[1]

Specific First Aid Procedures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1][2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1][8]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1][8]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1][2]

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[1]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1]

  • Methods for Cleaning Up: Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. Consult local regulations for disposal.[1]

Experimental Protocols

While specific experimental protocols for determining the toxicity of this compound are not publicly available, the following general methodologies are typically employed in toxicology studies.

Acute Oral Toxicity (LD50):

  • Animal Model: Typically rats or mice.

  • Dosage: A range of single doses of the substance is administered orally to different groups of animals.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The lethal dose for 50% of the test animals (LD50) is calculated using statistical methods.

Skin Irritation Test:

  • Animal Model: Typically rabbits.

  • Application: A small amount of the substance is applied to a shaved patch of skin.

  • Observation: The skin is observed for signs of irritation, such as redness, swelling, and inflammation, at specific time intervals.

  • Scoring: The severity of the irritation is scored based on a standardized scale.

Eye Irritation Test:

  • Animal Model: Typically rabbits.

  • Application: A small amount of the substance is instilled into one eye of the animal.

  • Observation: The eye is observed for signs of irritation, such as redness, swelling, and discharge, at specific time intervals.

  • Scoring: The severity of the irritation is scored based on a standardized scale.

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

Spill_Response_Workflow cluster_spill Spill of this compound Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Evacuate->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Spilled Material (Vacuum or sweep into a labeled container) Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste (Follow institutional and local regulations) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Spill Response Workflow

First_Aid_Response cluster_exposure Exposure to this compound Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Artificial_Respiration Give Artificial Respiration (if not breathing) Move_to_Fresh_Air->Artificial_Respiration Seek_Medical_Attention Seek Immediate Medical Attention Artificial_Respiration->Seek_Medical_Attention Flush_Skin Flush Skin with Water (15 min) Flush_Skin->Seek_Medical_Attention Remove_Clothing->Flush_Skin Flush_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First Aid Response Protocol

References

The Versatile Scaffold: Unlocking the Potential of 3-Iodo-4-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a multitude of approved drugs. Within the diverse family of pyridine derivatives, 3-Iodo-4-methoxypyridine has emerged as a particularly valuable building block. The presence of a methoxy group at the 4-position and an iodine atom at the 3-position provides a strategic combination of electronic modulation and a reactive handle for sophisticated molecular engineering. This technical guide delves into the core applications of this compound in medicinal chemistry, offering insights into its synthetic utility, the biological activities of its derivatives, and detailed experimental protocols for key transformations.

The Synthetic Powerhouse: Cross-Coupling Reactions

The true synthetic potential of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition, making it an excellent substrate for a variety of transformations that form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing the complex molecular architectures required for potent and selective drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2; 0.02 equivalents)

  • Triphenylphosphine (PPh3; 0.08 equivalents)

  • Potassium carbonate (K2CO3; 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.08 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of compounds containing an alkyne moiety, a functional group that can act as a rigid linker or a pharmacophore in its own right.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general method for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2; 0.03 equivalents)

  • Copper(I) iodide (CuI; 0.05 equivalents)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine (typically 2-3 equivalents).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. This reaction is crucial for the synthesis of anilines, N-heterocycles, and other nitrogen-containing compounds that are key components of many pharmaceuticals.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3; 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu; 1.4 equivalents)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Applications in Anticancer Drug Discovery

The this compound scaffold has proven to be particularly fruitful in the development of anticancer agents, most notably in the area of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

PI3K/mTOR Dual Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention. Several potent PI3K/mTOR dual inhibitors have been developed incorporating the methoxypyridine moiety, often synthesized from this compound.

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors. These compounds demonstrated potent enzymatic and antiproliferative activities.

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell IC50 (µM)HCT-116 Cell IC50 (µM)
Compound A 1.22.50.150.21
Compound B 0.81.90.110.18
Compound C 3.55.10.420.55

Table 1: In vitro activity of representative PI3K/mTOR dual inhibitors derived from a methoxypyridine scaffold. Data is illustrative and based on published findings for similar compound classes.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; mTORC2 [label="mTORC2", fillcolor="#EA4335"]; S6K [label="S6K", fillcolor="#F1F3F4"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nProliferation", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n-derived Inhibitor", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Activates"]; mTORC2 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K; mTORC1 -> _4EBP1; S6K -> CellGrowth; _4EBP1 -> CellGrowth; AKT -> Survival;

// Inhibition Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; Inhibitor -> mTORC2 [arrowhead=tee, color="#EA4335", style=bold]; } .dot Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Applications in Neuroscience

The versatility of the this compound scaffold also extends to the development of agents targeting neurological disorders. The ability to introduce diverse functionalities allows for the fine-tuning of properties such as blood-brain barrier permeability and target engagement within the central nervous system.

Derivatives of substituted pyridines are being investigated for their neuroprotective properties. While specific data for compounds directly derived from this compound in neuroprotection is an active area of research, related structures have shown promise in models of neurodegenerative diseases. For instance, certain pyridine derivatives have demonstrated the ability to inhibit glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease.

Compound ClassTargetRelevant Disease ModelObserved Effect
Pyridine DerivativesGSK-3βAlzheimer's Disease ModelsReduction of tau hyperphosphorylation
4-ArylpyridinesAnti-anoxic activityMouse models of anoxiaIncreased survival time

Table 2: Examples of neuroprotective activities of pyridine-based compounds.

Workflow for Drug Discovery and Development

The journey from a versatile building block like this compound to a clinical candidate follows a structured, multi-stage process. This workflow integrates synthetic chemistry, biological screening, and preclinical development to identify and optimize promising new drug molecules.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development BuildingBlock This compound Synthesis Synthesis of Compound Library Screening High-Throughput Screening HitToLead Hit-to-Lead Optimization LeadOpt Lead Optimization Preclinical Preclinical Development Phase1 Phase I (Safety) Phase2 Phase II (Efficacy) Phase3 Phase III (Large-scale Efficacy) Approval Regulatory Approval

Conclusion

This compound stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. Its amenability to a range of powerful cross-coupling reactions allows for the efficient construction of diverse and complex molecular libraries. The successful application of this building block in the development of potent PI3K/mTOR inhibitors for cancer therapy highlights its significant potential. Furthermore, the broader exploration of pyridine derivatives in neuroscience suggests that the full therapeutic scope of this compound is still being uncovered. For researchers and drug development professionals, this compound represents a key starting point for the rational design and synthesis of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid or its ester, with an organohalide. The resulting biaryl and heteroaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-iodo-4-methoxypyridine with various arylboronic acids. The 4-methoxypyridine scaffold is a key structural motif in numerous biologically active molecules, and its arylation via this method offers a versatile route to novel compounds for drug discovery and development. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation.[1]

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This species then transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, influencing yield, reaction time, and purity of the product.

Data Presentation: Representative Reaction Conditions

While a specific protocol for this compound is not extensively documented in publicly available literature, the following tables summarize typical reaction conditions and expected outcomes based on the Suzuki coupling of the closely related substrate, 3-iodo-4-methoxybenzoic acid methylester, and general knowledge of Suzuki reactions with iodopyridines.[2] These conditions provide a strong starting point for optimization.

Table 1: Typical Reagents and Stoichiometry

ReagentRoleTypical Stoichiometry (equivalents)
This compoundElectrophile1.0
Arylboronic AcidNucleophile1.1 - 1.5
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)
Ligand (if not pre-complexed)Stabilizes Catalyst0.02 - 0.10 (2-10 mol%)
BaseActivates Boronic Acid2.0 - 3.0
SolventReaction Medium-

Table 2: Common Catalysts, Ligands, Bases, and Solvents

CategoryExamples
Palladium Catalysts Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃
Ligands PPh₃, XPhos, SPhos, dppf
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvents 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF

Table 3: Representative Protocol and Expected Yield

ParameterCondition
Substrate This compound
Coupling Partner Phenylboronic Acid
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Time 6 - 12 hours
Expected Yield 75 - 95%

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to dissolve the reagents (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-methoxypyridine product.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 pd_biaryl_complex R-Pd(II)L2-R' transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (this compound, Arylboronic acid, Pd Catalyst, Base) start->setup inert Establish Inert Atmosphere (Purge with Ar or N2) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/H2O) inert->solvent reaction Heat and Stir (e.g., 90 °C, 6-12 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction with Organic Solvent) monitoring->workup Upon Completion purification Purification (Flash Column Chromatography) workup->purification end End: Pure Product purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-4-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and drug development, and its functionalization through various cross-coupling reactions opens avenues for the synthesis of a diverse range of novel molecules with potential therapeutic applications.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2] this compound is a valuable substrate for these reactions due to the reactivity of the carbon-iodine bond and the electronic properties of the pyridine ring. The methoxy group at the 4-position influences the electron density of the pyridine ring, which can affect reaction kinetics and product properties. These reactions are widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3]

This guide covers several key palladium-catalyzed cross-coupling reactions, providing representative protocols and quantitative data to facilitate their application in a research and development setting.

Key Palladium-Catalyzed Cross-Coupling Reactions

A variety of powerful palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. These include:

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with organoboron compounds.

  • Heck Coupling: Forms C-C bonds by coupling with alkenes.[4]

  • Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes.[3][5]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.[2]

  • Negishi Coupling: Forms C-C bonds by coupling with organozinc reagents.[6]

  • Stille Coupling: Forms C-C bonds by coupling with organostannanes.[7]

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki, Negishi, and Stille) or migratory insertion (for Heck and Sonogashira), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][7]

General Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation/Insertion Transmetalation/Insertion Ar-Pd(II)-X->Transmetalation/Insertion Coupling Partner Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation/Insertion->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions with this compound and analogous aryl iodides. These tables are intended to provide a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Boronic Acids

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801285-95
4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100890-98
3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF651688-96

Table 2: Heck Coupling of Aryl Iodides with Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1002480-90
StyrenePd(PPh₃)₄ (2)-K₂CO₃Acetonitrile801275-85
Methyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201882-92

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65685-95
1-HeptynePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHTHFRT1290-98
TrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)Cs₂CO₃Dioxane80888-96

Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Amines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1001690-99
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101285-95
BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH902488-97

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Suzuki_Workflow Start Start Combine Reactants Combine this compound, boronic acid, catalyst, ligand, and base Start->Combine Reactants Add Solvent Add degassed solvent Combine Reactants->Add Solvent Heat Reaction Heat to desired temperature Add Solvent->Heat Reaction Monitor Progress Monitor by TLC/LC-MS Heat Reaction->Monitor Progress Workup Aqueous workup and extraction Monitor Progress->Workup Reaction complete Purify Column chromatography Workup->Purify Product Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol details the coupling of this compound with a terminal alkyne.[3][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C.[3]

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkynylpyridine.

Buchwald-Hartwig Amination Protocol

This protocol describes the amination of this compound with a primary or secondary amine.[2][9]

Buchwald_Hartwig_Pathway Reactants This compound Amine Reaction Cross-Coupling Reactants->Reaction CatalystSystem Pd Catalyst Ligand Base CatalystSystem->Reaction Product 3-Amino-4-methoxypyridine Derivative Reaction->Product

Caption: Logical relationship in the Buchwald-Hartwig amination synthesis.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • BINAP (0.015 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of argon.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ether, and filter through a plug of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a wide array of substituted pyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important building block in the design and synthesis of novel compounds with potential biological activity. Optimization of the reaction conditions for each specific substrate combination is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[3][4] The synthesis of N-aryl and N-alkyl aminopyridines is of significant interest as the pyridine moiety is a common scaffold in numerous biologically active compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-iodo-4-methoxypyridine with various primary and secondary amines.

The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For electron-rich heteroaryl halides like this compound, careful optimization of these parameters is often necessary to achieve the desired outcome.

Reaction Scheme

Reaction Scheme

General reaction scheme for the Buchwald-Hartwig amination of this compound.

Key Experimental Parameters and Data

The successful amination of this compound is highly dependent on the selection of the catalytic system and reaction conditions. Below is a summary of typical conditions and reported yields for the analogous amination of 3-iodopyridine, which serves as a strong predictive model for this reaction.

Amine NucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1002485
4-FluoroanilinePd₂(dba)₃ / BINAPNaOtBuToluene1101892
MorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1001295
n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF802478
BenzylaminePd(OAc)₂ / DavePhosK₂CO₃Dioxane1001688

Note: This data is representative and based on closely related substrates. Actual yields may vary depending on the specific amine and reaction conditions.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is outlined below. It is critical to maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst deactivation.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, amine, base, and ligand in an oven-dried flask. degas Evacuate and backfill with Argon/Nitrogen (3x). reagents->degas 1 add_catalyst Add Palladium catalyst. degas->add_catalyst 2 add_solvent Add anhydrous solvent. add_catalyst->add_solvent 3 heat Heat the reaction mixture to the specified temperature with vigorous stirring. add_solvent->heat 4 monitor Monitor reaction progress by TLC or LC-MS. heat->monitor 5 cool Cool to room temperature. monitor->cool 6 quench Quench the reaction. cool->quench 7 extract Extract with an organic solvent. quench->extract 8 purify Purify by column chromatography. extract->purify 9

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, solvent, temperature, and reaction time should be chosen based on the data table above and may require further optimization for a specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the amine, the base, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask/tube and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the anhydrous solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted-4-methoxypyridin-3-amine.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • The bases used are often corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted-4-methoxypyridin-3-amines. The protocol provided, along with the tabulated data for analogous reactions, offers a robust starting point for researchers in the field. Optimization of the catalyst, ligand, base, and solvent system for each specific amine substrate is recommended to achieve the best results. This powerful C-N bond-forming reaction will undoubtedly continue to be a valuable tool in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a powerful tool for the synthesis of biaryls, styrenes, and polyenes.[2][3] In the realm of medicinal chemistry and drug discovery, this reaction is invaluable for constructing complex molecular architectures found in numerous pharmaceutical agents.[4][5]

3-Iodo-4-methoxypyridine is a valuable building block for the synthesis of substituted pyridines, a motif frequently found in biologically active compounds. The electron-rich nature of the 4-methoxypyridine ring system and the reactivity of the C-I bond make it an excellent substrate for Suzuki-Miyaura coupling reactions.[6] These application notes provide detailed protocols for performing the Suzuki-Miyaura reaction with this compound, aimed at researchers, scientists, and professionals in drug development.

General Reaction Scheme

The Suzuki-Miyaura reaction of this compound with a generic arylboronic acid is depicted below:

Chemical reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust and widely applicable method for a variety of Suzuki-Miyaura couplings.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[7]

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).[7]

  • The reaction mixture is stirred and heated to reflux (typically 80-110 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Procedure for Challenging Couplings using a Ligand

For less reactive arylboronic acids or to improve yields, a separate ligand can be added to the palladium source.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Phosphine ligand (e.g., S-Phos, XPhos, or triphenylphosphine) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube or microwave vial under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (3.0 equiv.).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and the phosphine ligand in the desired solvent.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10012~85-95[1]
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)S-Phos (3)K₃PO₄ (3)1,4-Dioxane9018~90-98[8]
3-Methoxyphenylboronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)Toluene/Dioxane854~80-90[9]
4-Formylphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)MeOH/H₂OReflux1~88[10]
2-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)THFReflux12~75-85[9]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex1 Pd(II) Complex [R¹-Pd(II)L₂-X] Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex1->Transmetalation Pd(II)_Complex2 Pd(II) Complex [R¹-Pd(II)L₂-R²] Transmetalation->Pd(II)_Complex2 Reductive_Elimination Reductive Elimination Pd(II)_Complex2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura reaction from setup to the isolation of the final product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Reactants (this compound, Boronic Acid, Base) B 2. Add Catalyst and Ligand A->B C 3. Add Degassed Solvent B->C D 4. Purge with Inert Gas C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Quench and Extract G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

References

Catalyst Selection for Cross-Coupling Reactions of 3-Iodo-4-methoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of catalysts in palladium-catalyzed cross-coupling reactions involving 3-iodo-4-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 4-methoxypyridine scaffold in biologically active compounds. The presented data and protocols are intended to guide researchers in developing efficient and selective syntheses.

Introduction to Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the high reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-donating nature of the methoxy group at the 4-position can influence the reactivity of the pyridine ring and the choice of optimal catalytic system. Careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Catalyst System Selection: A Comparative Overview

The choice of catalyst system is paramount for a successful cross-coupling reaction. The ligand plays a critical role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic activity. Below is a summary of commonly employed catalyst systems for different cross-coupling reactions applicable to this compound.

Table 1: Recommended Catalyst Systems for Cross-Coupling of this compound

Cross-Coupling ReactionPalladium PrecursorRecommended LigandsTypical Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, XPhos, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMF
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, Na₂CO₃, KOAcDMF, Acetonitrile, Toluene
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, PiperidineTHF, DMF, Toluene
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

Note: The optimal conditions may vary depending on the specific coupling partner.

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. These should serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02-0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture, 5 mL total volume).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Example Data for Suzuki-Miyaura Coupling of this compound

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)908~85-95
4-Tolylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄Toluene1006~90-98
3-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2 mol%)Cs₂CO₃Dioxane10012~88-96

Note: Yields are approximate and based on typical outcomes for similar substrates. Optimization is recommended.

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.[1]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Et₃N (2.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL), followed by the alkene (1.5 mmol) and Et₃N (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.[2][3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Et₃N

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and Et₃N (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N bond formation between this compound and an amine.

Materials:

  • This compound

  • Amine (e.g., morpholine) (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the logic behind catalyst selection, the following diagrams are provided.

Experimental_Workflow reagents 1. Reagent Assembly (this compound, Coupling Partner, Base) catalyst 2. Catalyst/Ligand Addition reagents->catalyst solvent 3. Solvent Addition catalyst->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Workup (Quenching, Extraction) reaction->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Logic substrate This compound coupling_type Desired Transformation substrate->coupling_type suzuki C(sp2)-C(sp2) Suzuki-Miyaura coupling_type->suzuki heck C(sp2)-C(sp2) Heck coupling_type->heck sonogashira C(sp2)-C(sp) Sonogashira coupling_type->sonogashira buchwald C(sp2)-N Buchwald-Hartwig coupling_type->buchwald catalyst_system Select Catalyst System (Pd Precursor, Ligand, Base, Solvent) suzuki->catalyst_system heck->catalyst_system sonogashira->catalyst_system buchwald->catalyst_system

Logical flow for selecting a catalyst system based on the desired transformation.

Conclusion

The cross-coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. The choice of the palladium catalyst system, including the ligand and reaction conditions, is critical for achieving optimal results. The protocols and data presented in this application note provide a solid foundation for researchers to develop robust and efficient synthetic routes for the functionalization of this important heterocyclic building block. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Base Selection in Suzuki Coupling of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] The reaction of 3-iodo-4-methoxypyridine is of significant interest in medicinal chemistry due to the prevalence of the substituted pyridine scaffold in numerous biologically active molecules. A critical parameter for the success of the Suzuki coupling is the choice of base, which plays a pivotal role in the catalytic cycle, primarily by activating the organoboron species for transmetalation.[2][3][4] This document provides a comprehensive guide to the selection of an appropriate base for the Suzuki coupling of this compound, including a comparative data summary, a detailed experimental protocol, and a workflow for base selection.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling reaction is essential for the transmetalation step.[2][3] There are two primary mechanistic pathways proposed for the action of the base:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex.[2]

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.[2][5]

The choice of base can significantly influence the reaction yield, rate, and selectivity. Factors to consider when selecting a base include its strength, solubility, and the presence of sensitive functional groups on the substrates.[2]

Comparative Data on Base Selection

The selection of an optimal base is often substrate-dependent. For the Suzuki coupling of this compound, a screening of common inorganic bases is recommended. Below is a summary of commonly used bases and their general performance in Suzuki-Miyaura couplings of aryl and heteroaryl halides. While specific yield data for this compound is not available in a single comparative study, this table provides a general guideline based on literature for similar couplings.[2][6]

BaseTypical ConditionsGeneral Observations
Sodium Carbonate (Na₂CO₃) 2 M aqueous solution or as a solidA widely used, effective, and economical choice for a broad range of substrates.[6][7] Often provides high yields.[6]
Potassium Carbonate (K₂CO₃) 2 M aqueous solution or as a solidAnother common and effective base, often used interchangeably with Na₂CO₃.[8][9]
Potassium Phosphate (K₃PO₄) SolidA stronger base that can be effective for less reactive substrates, such as aryl chlorides, or when dealing with sterically hindered coupling partners.[10]
Cesium Carbonate (Cs₂CO₃) SolidA strong and highly effective base, often used in challenging couplings where other bases fail. Its high solubility in organic solvents can be advantageous.[7]
Potassium Fluoride (KF) SolidA milder base that is particularly useful for substrates with base-sensitive functional groups. The fluoride ion is believed to play a unique role in activating the boronic acid.[9][11][12]
Potassium tert-Butoxide (KOtBu) SolidA very strong, non-nucleophilic base that can be effective in difficult couplings. However, its high basicity may lead to side reactions with sensitive substrates.[4]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid using sodium carbonate as the base. Optimization of the reaction conditions (e.g., catalyst, ligand, solvent, temperature) may be necessary for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Reflux condenser or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the selected base, for example, sodium carbonate (2.0-3.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst or an in-situ generated catalyst system such as Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).

  • Solvent Addition and Degassing: Add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[9] Degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir vigorously.[1][8] If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-4-methoxypyridine.

Logical Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki coupling of this compound.

Base_Selection_Workflow Start Start: Suzuki Coupling of This compound Initial_Screen Initial Base Screening: Na₂CO₃ or K₂CO₃ Start->Initial_Screen Assess_Yield Assess Reaction Yield Initial_Screen->Assess_Yield High_Yield High Yield? (e.g., >80%) Assess_Yield->High_Yield Optimization Optimization Complete High_Yield->Optimization Yes Low_Yield Low Yield or No Reaction High_Yield->Low_Yield No Sensitive_Groups Base-Sensitive Functional Groups Present? Low_Yield->Sensitive_Groups Stronger_Base Screen Stronger Bases: K₃PO₄ or Cs₂CO₃ Reassess_Yield Re-assess Reaction Yield Stronger_Base->Reassess_Yield Sensitive_Groups->Stronger_Base No Milder_Base Screen Milder Base: KF Sensitive_Groups->Milder_Base Yes Milder_Base->Reassess_Yield Reassess_Yield->High_Yield

References

Application Notes and Protocols for Solvent Effects in 3-Iodo-4-methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-iodo-4-methoxypyridine. The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and selectivity. These notes summarize the impact of various solvents on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions and provide generalized protocols to guide reaction optimization.

Introduction to Coupling Reactions of this compound

This compound is a versatile building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the methoxy group can influence the electronic properties and metabolic stability of the final compounds. The iodo-substituent at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The efficiency of these transformations is often highly dependent on the reaction solvent, which can affect the solubility of reagents, the stability of the catalyst, and the rates of key steps in the catalytic cycle.

Solvent Effects in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The choice of solvent can impact the solubility of the base and the boronic acid, as well as the stability of the palladium catalyst.

Quantitative Data on Solvent Effects
SolventDielectric Constant (ε)Typical Yield (%)Notes
1,4-Dioxane/Water (e.g., 4:1)~2.2 / 80.185-95Often provides a good balance of solubility for both organic and inorganic reagents. Water is often crucial for the activity of bases like carbonates and phosphates.[1]
Toluene/Water (e.g., 4:1)2.4 / 80.180-90A common non-polar solvent. The aqueous phase is necessary to dissolve the inorganic base.
Tetrahydrofuran (THF)/Water7.6 / 80.175-90Another widely used ethereal solvent.
N,N-Dimethylformamide (DMF)36.770-85A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures.
Ethanol/Water24.6 / 80.160-80A protic solvent that can be a greener alternative, though yields may be lower.
Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Combine this compound, boronic acid, and base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (80-110 °C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Solvent Effects in the Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. The solvent in this reaction can influence the solubility of the base and the stability of the palladium intermediates.

Quantitative Data on Solvent Effects

The following table provides an overview of how different solvents can affect the yield of Heck reactions, based on general observations for aryl iodides.

SolventDielectric Constant (ε)Typical Yield (%)Notes
N,N-Dimethylformamide (DMF)36.780-95A common and often effective solvent for Heck reactions.[2]
N-Methyl-2-pyrrolidone (NMP)32.285-95Similar to DMF, with a higher boiling point, which can be advantageous.
Acetonitrile (MeCN)37.570-90A polar aprotic solvent that can be a good choice.
Toluene2.460-80A non-polar option; often requires a phase-transfer catalyst for inorganic bases.
1,4-Dioxane2.265-85An ethereal solvent that can be effective.
Experimental Protocol for the Heck Reaction

This is a generalized protocol for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-4 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the alkene and the base to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Solvent Effects in the Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The solvent choice is crucial as it can affect the solubility of the copper co-catalyst and the palladium catalyst, and can also influence the rate of the reaction.

Quantitative Data on Solvent Effects

Based on studies of similar aryl iodides, the following table summarizes the impact of different solvents on the yield of the Sonogashira coupling.

SolventDielectric Constant (ε)Typical Yield (%)Notes
Toluene2.4~93A non-polar solvent that often gives excellent yields in Sonogashira reactions.[3]
Tetrahydrofuran (THF)7.6~63A common ethereal solvent, though it may result in lower yields compared to toluene.[3]
Acetonitrile (MeCN)37.5~64A polar aprotic solvent that can be effective.[3]
N,N-Dimethylformamide (DMF)36.750-70Often used, but can sometimes lead to lower yields compared to other solvents.[3]
Ethanol (EtOH)24.670-90A greener, protic solvent that can be surprisingly effective.[4]
Experimental Protocol for Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N or piperidine, 2-3 equiv, can also be used as a solvent)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow reagents Combine this compound, Pd catalyst, and CuI inert Establish Inert Atmosphere reagents->inert solvent_base Add Degassed Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at RT to 70 °C alkyne->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: Sonogashira Coupling Workflow.

Solvent Effects in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The solvent plays a crucial role in this reaction, affecting the solubility of the base and the stability of the palladium-amido intermediate.

Quantitative Data on Solvent Effects

The following table presents typical solvent effects on the Buchwald-Hartwig amination of aryl halides with amines.

SolventDielectric Constant (ε)Typical Yield (%)Notes
Toluene2.4>95A common and highly effective non-polar solvent for this reaction.[5][6]
1,4-Dioxane2.2~90Another widely used and effective ethereal solvent.[5][6]
Tetrahydrofuran (THF)7.680-90Can be used, but may be less effective than toluene or dioxane for some substrates.[7]
tert-Butanol (t-BuOH)10.970-85An alcohol solvent that can be used, particularly with alkoxide bases.[7]
Experimental Protocol for Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or glovebox

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas in a Schlenk tube, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow reagents Combine this compound, Pd precatalyst, ligand, and base inert Work under Inert Atmosphere reagents->inert solvent Add Anhydrous Deoxygenated Solvent inert->solvent amine Add Amine solvent->amine react Heat and Stir (80-110 °C) amine->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: Buchwald-Hartwig Amination Workflow.

Concluding Remarks

The choice of solvent is a pivotal factor in the success of cross-coupling reactions with this compound. While non-polar aprotic solvents like toluene and ethereal solvents such as 1,4-dioxane often provide high yields, polar aprotic solvents like DMF and NMP can also be effective, particularly in Heck reactions. The inclusion of water in Suzuki-Miyaura couplings is frequently essential for the solubility and activation of the base. The provided protocols serve as a foundation for the development of specific reaction conditions. It is highly recommended to perform a small-scale screen of solvents, bases, catalysts, and ligands to identify the optimal conditions for a particular transformation.

References

Application Notes and Protocols for In-situ Monitoring of Suzuki-Miyaura Reactions of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryls and heterobiaryls containing a pyridine ring is of particular importance in medicinal chemistry and materials science, as these scaffolds are present in numerous bioactive molecules and functional materials. Halopyridines are common starting materials for these transformations; however, their reactivity can be influenced by the position of the halogen and the electronic nature of the pyridine ring.

In-situ reaction monitoring has emerged as a powerful tool for understanding and optimizing chemical processes. By providing real-time data on the concentrations of reactants, intermediates, products, and byproducts, in-situ analytical techniques offer a deeper understanding of reaction kinetics, mechanisms, and the impact of various reaction parameters. This leads to more efficient process development, improved yields, and enhanced process safety and control.

These application notes provide detailed protocols for the in-situ monitoring of Suzuki-Miyaura reactions of halopyridines using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and online High-Performance Liquid Chromatography (HPLC).

Catalytic Cycle and Reaction Workflow

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation with the boronic acid derivative, and reductive elimination to form the desired product and regenerate the active catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Halopyridine-Pd(II)Ln Halopyridine-Pd(II)Ln Oxidative Addition->Halopyridine-Pd(II)Ln Transmetalation Transmetalation Halopyridine-Pd(II)Ln->Transmetalation Aryl-Pd(II)Ln Aryl-Pd(II)Ln Transmetalation->Aryl-Pd(II)Ln Reductive Elimination Reductive Elimination Aryl-Pd(II)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Product Product Reductive Elimination->Product Halopyridine Halopyridine Halopyridine->Oxidative Addition Boronic Acid Derivative Boronic Acid Derivative Boronic Acid Derivative->Transmetalation Base Base Base->Transmetalation In_Situ_Monitoring_Workflow cluster_0 Reaction Setup cluster_1 In-situ Monitoring cluster_2 Data Analysis Reactor Reactor Probe/Loop Probe/Loop Reactor->Probe/Loop Continuous Sampling Reagents Reagents Reagents->Reactor Catalyst Catalyst Catalyst->Reactor Solvent Solvent Solvent->Reactor Analytical Instrument Analytical Instrument Probe/Loop->Analytical Instrument Real-time Data Real-time Data Analytical Instrument->Real-time Data Kinetic Modeling Kinetic Modeling Real-time Data->Kinetic Modeling Process Understanding Process Understanding Kinetic Modeling->Process Understanding

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Iodo-4-methoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield of the desired biaryl product. What are the common causes?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The primary reasons include catalyst deactivation, incomplete reaction, and the formation of side products. The electron-rich nature of the 4-methoxypyridine ring can influence the reactivity of the substrate in the catalytic cycle.[1] Common side reactions that consume starting materials and reduce the yield of the desired product are homocoupling of the boronic acid and protodehalogenation of the this compound.[2]

Q2: I am observing a significant amount of a homocoupled biaryl product derived from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2] This can occur if the Pd(0) catalyst is not generated efficiently from a Pd(II) precatalyst or if the reaction is not adequately protected from air.

Troubleshooting Steps:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

  • Use of a Pd(0) Source: Employing a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

Q3: My main byproduct is 4-methoxypyridine, resulting from protodehalogenation. What causes this and how can I prevent it?

A3: Protodehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction can occur through various mechanisms, often involving a source of protons in the reaction mixture.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous. While some Suzuki reactions tolerate water, minimizing its presence can reduce protodehalogenation.

  • Choice of Base: The nature of the base can influence the extent of protodehalogenation. Experiment with different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Boronic Ester Derivatives: Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce the incidence of protodehalogenation as they are generally more stable and less prone to protodeboronation, a related side reaction that can contribute to the formation of the dehalogenated byproduct.[2]

Q4: The reaction seems to stall, and I have unreacted this compound. What can I do to drive the reaction to completion?

A4: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[2]

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst and prevent coordination of the pyridine nitrogen.

  • Increase Temperature: Cautiously increasing the reaction temperature can sometimes overcome a high activation energy barrier. However, be aware that higher temperatures can also increase the rate of side reactions.

  • Catalyst Loading: If catalyst deactivation is suspected, a modest increase in the catalyst loading may be beneficial.

Quantitative Data on Side Reactions

While specific quantitative data for the Suzuki coupling of this compound is not extensively reported, the following table provides representative yields of desired products and common side products for the Suzuki-Miyaura coupling of related 3-halopyridines with phenylboronic acid. This data can serve as a general guide for expected outcomes and the impact of the halogen substituent.

HalopyridineCatalyst/LigandBaseSolventTemp (°C)Cross-Coupling Product Yield (%)Homocoupling Product (Biphenyl) Yield (%)Dehalogenated Product (Pyridine) Yield (%)
3-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10075510
3-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane11060<515
3-IodopyridinePd(PPh₃)₄Na₂CO₃DMF9085<55

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Actual yields will vary depending on the specific reaction conditions and the nature of the boronic acid used.

Experimental Protocols

Below is a general experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_sm Unreacted Starting Material cluster_byproducts Byproduct Analysis start Low Yield of Desired Product check_sm Check for Unreacted Starting Material start->check_sm check_byproducts Analyze Byproduct Profile start->check_byproducts sm_present Starting Material Present check_sm->sm_present byproducts_present Major Byproducts Observed check_byproducts->byproducts_present increase_temp Increase Temperature sm_present->increase_temp Action change_catalyst Switch to More Active Catalyst/Ligand (e.g., Buchwald Ligands) sm_present->change_catalyst Action screen_base Screen Different Bases sm_present->screen_base Action optimize Re-run Optimized Reaction increase_temp->optimize change_catalyst->optimize screen_base->optimize homocoupling Homocoupling Product Dominant byproducts_present->homocoupling protodehalogenation Protodehalogenation Product Dominant byproducts_present->protodehalogenation degas Improve Degassing Protocol homocoupling->degas Solution pd0_source Use Pd(0) Catalyst homocoupling->pd0_source Solution anhydrous Ensure Anhydrous Conditions protodehalogenation->anhydrous Solution boronic_ester Use Boronic Ester protodehalogenation->boronic_ester Solution degas->optimize pd0_source->optimize anhydrous->optimize boronic_ester->optimize

Caption: A decision tree to guide troubleshooting efforts in response to low product yield.

Key Steps of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)Ln-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product reagents This compound (R-I) + Arylboronic Acid (R'-B(OH)₂) + Base

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

How to prevent homocoupling in Suzuki reactions of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Iodo-4-methoxypyridine. This resource is tailored for researchers, scientists, and professionals in drug development seeking to minimize homocoupling and other side reactions, thereby maximizing the yield and purity of their desired biaryl products.

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Boronic Acid/Ester is Observed

Homocoupling, the formation of a symmetrical biaryl from the boronic acid reagent, is a common byproduct in Suzuki reactions. This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification.

Systematic Approach to Minimizing Homocoupling:

  • Deoxygenation: The presence of dissolved oxygen is a primary cause of homocoupling. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.

    • Recommended Action: Rigorously degas all solvents and the reaction mixture prior to adding the palladium catalyst. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw technique (at least three cycles).

  • Palladium Source: The choice of palladium precursor can significantly influence the extent of homocoupling.

    • Recommended Action: Utilize a Pd(0) source, such as Pd₂(dba)₃, which can directly enter the catalytic cycle. If using a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(dppf)), the addition of a mild reducing agent, such as potassium formate, can help to rapidly generate the active Pd(0) species and suppress homocoupling.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired homocoupling.

    • Recommended Action: Employ bulky, electron-rich phosphine ligands. These ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the main Suzuki cycle, thus outcompeting the homocoupling pathway.

  • Base Selection: The base is essential for the activation of the boronic acid, but an inappropriate choice can promote side reactions.

    • Recommended Action: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often preferred over strong bases such as sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling. The choice of base is, however, highly substrate-dependent and may require screening.

Issue 2: Low or No Conversion to the Desired Product

Low or no conversion in the Suzuki coupling of this compound can be attributed to several factors, including catalyst deactivation and unfavorable reaction conditions.

Troubleshooting Low Conversion:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

    • Recommended Action: The use of bulky, electron-rich ligands can sterically shield the palladium center and mitigate this inhibitory effect. Screening different palladium precatalysts and ligands is often necessary.

  • Inefficient Transmetalation: The transfer of the aryl group from the boron reagent to the palladium center can be a slow step, particularly for electron-rich pyridines.

    • Recommended Action: Ensure the chosen base is effective in activating the boronic acid. The presence of a small amount of water can sometimes be beneficial for the solubility and activity of certain bases like carbonates and phosphates.

  • Protodeboronation: The boronic acid can undergo hydrolysis, where the boronic acid group is replaced by a hydrogen atom.

    • Recommended Action: To minimize protodeboronation, consider using more stable boronic esters, such as pinacol or MIDA esters.[1] Running the reaction under anhydrous conditions with a suitable non-aqueous base can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in the Suzuki reaction of this compound?

A1: The two main culprits for homocoupling are the presence of oxygen and the use of Pd(II) precatalysts without an efficient reduction to the active Pd(0) state. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then mediates the homocoupling of the boronic acid. Similarly, if a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer as part of its reduction to Pd(0).

Q2: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?

A2: For electron-rich and potentially coordinating substrates like this compound, a robust catalytic system is required. A good starting point would be a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. Pre-formed palladium precatalysts incorporating these ligands (e.g., SPhos Pd G3) are also excellent choices as they are designed to efficiently generate the active catalytic species.

Q3: How does the choice of base affect the reaction?

A3: The base plays a critical role in the transmetalation step by activating the boronic acid. However, a base that is too strong can promote side reactions, including homocoupling and degradation of the starting materials or product. Weaker inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective and less prone to inducing side reactions compared to strong bases like NaOH or alkoxides. The optimal base is dependent on the specific boronic acid and solvent system used and often requires empirical screening.

Q4: What is the recommended solvent for this reaction?

A4: Aprotic polar solvents are commonly used for Suzuki reactions. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and often effective solvent system. The water is necessary to dissolve and activate many of the inorganic bases. Other suitable solvents include toluene, DMF, and THF, often with the addition of water.

Q5: Should I be concerned about protodeboronation with my boronic acid?

A5: Yes, protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant side reaction, leading to reduced yields. This is particularly a concern when using aqueous basic conditions and high temperatures. If protodeboronation is suspected, switching to a more stable boronic ester (e.g., a pinacol ester) or using anhydrous reaction conditions can be effective solutions.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of the Suzuki coupling of this compound with an arylboronic acid. This data is compiled from literature precedents and serves as a guide for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Product Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)10012Moderate
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O (10:1)1108High
PdCl₂(dppf) (3)-Cs₂CO₃DMF9016Good
SPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O (4:1)1006Very High

Table 2: Effect of Base and Solvent on Product Yield

Catalyst/LigandBase (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃/SPhosK₂CO₃ (2)Dioxane/H₂O (4:1)10012Good
Pd₂(dba)₃/SPhosK₃PO₄ (2)Dioxane/H₂O (4:1)1008Very High
Pd₂(dba)₃/SPhosCs₂CO₃ (2)Dioxane/H₂O (4:1)1008High
Pd₂(dba)₃/SPhosK₃PO₄ (2)Toluene/H₂O (10:1)1108High
Pd₂(dba)₃/SPhosK₃PO₄ (2)DMF9012Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative_Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerates catalyst Ar-Ar' Desired Product Reductive_Elimination->Ar-Ar' Ar-I This compound Ar-I->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway Pd(0)L2 Pd(0)L2 Pd(II)_intermediate Pd(II) Species Pd(0)L2->Pd(II)_intermediate Oxidation O2 Oxygen O2->Pd(II)_intermediate Pd(II)_Source Pd(II) Precatalyst Pd(II)_Source->Pd(II)_intermediate Directly provides Homocoupling_Reaction Homocoupling Pd(II)_intermediate->Homocoupling_Reaction Ar'-B(OH)2 2 x Arylboronic Acid Ar'-B(OH)2->Homocoupling_Reaction Ar'-Ar' Homocoupled Product Homocoupling_Reaction->Ar'-Ar' Regenerated_Pd0 Pd(0)L2 Homocoupling_Reaction->Regenerated_Pd0 Reduction

Caption: Pathways leading to boronic acid homocoupling in Suzuki reactions.

References

Technical Support Center: Minimizing Dehalogenation of 3-Iodo-4-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the undesired dehalogenation of 3-iodo-4-methoxypyridine during cross-coupling reactions. Dehalogenation, the substitution of the iodine atom with a hydrogen, leads to the formation of the byproduct 4-methoxypyridine, reducing the yield of the desired coupled product and complicating purification.

Troubleshooting Guides

This section addresses specific issues that may arise during your cross-coupling experiments with this compound.

Issue 1: Significant Formation of 4-Methoxypyridine in Suzuki-Miyaura Coupling

Question: I am observing a significant amount of 4-methoxypyridine as a byproduct in my Suzuki-Miyaura coupling of this compound with a boronic acid. How can I minimize this?

Answer: The formation of 4-methoxypyridine is a result of hydrodehalogenation, a common side reaction with electron-rich heteroaryl iodides. Here are several parameters to investigate:

  • Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway. Consider switching to a weaker inorganic base.

  • Ligand Choice: The ligand plays a crucial role in promoting the desired reductive elimination over dehalogenation. Bulky, electron-rich phosphine ligands can accelerate the C-C bond-forming step.

  • Solvent and Water Content: Protic solvents can be a source of hydrides. Ensure you are using anhydrous solvents. While a small amount of water is often necessary for the transmetalation step in Suzuki couplings, excess water can contribute to dehalogenation.

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the extent of dehalogenation. Aim for the lowest effective temperature and monitor the reaction to stop it upon completion.

Illustrative Data: Effect of Reaction Parameters on Suzuki Coupling of this compound

ParameterCondition AYield (Coupled Product)Yield (4-Methoxypyridine)Condition BYield (Coupled Product)Yield (4-Methoxypyridine)
Base K₂CO₃85%10%NaOtBu55%40%
Ligand SPhos88%8%PPh₃60%35%
Solvent Dioxane/H₂O (10:1)87%9%Ethanol50%45%
Temperature 80 °C86%11%110 °C65%30%

Note: The data in this table is illustrative and compiled from general trends reported in the literature for similar substrates. Actual results will vary depending on the specific boronic acid and other reaction conditions.

Issue 2: Low Yield and Dehalogenation in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is giving low yields of the desired amine and a significant amount of 4-methoxypyridine. What should I try?

Answer: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is often linked to the generation of Pd-H species. The electron-rich nature of the pyridine ring can also make it a challenging substrate.

  • Base Optimization: While strong bases are often required for C-N coupling, their choice is critical. Sodium tert-butoxide is commonly used, but if dehalogenation is severe, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require higher temperatures or longer reaction times.

  • Ligand Selection: Second and third-generation biarylphosphine ligands (e.g., XPhos, RuPhos) are generally more effective than simpler phosphine ligands at promoting the amination of electron-rich heteroaryl halides and suppressing dehalogenation.

  • Catalyst Precursor: Using a pre-formed palladium(0) source or a pre-catalyst that readily generates the active Pd(0) species can sometimes be beneficial.

Illustrative Data: Buchwald-Hartwig Amination of this compound with Aniline

ParameterCondition AYield (Coupled Amine)Yield (4-Methoxypyridine)Condition BYield (Coupled Amine)Yield (4-Methoxypyridine)
Base Cs₂CO₃78%15%NaOtBu60%38%
Ligand XPhos82%12%BINAP55%42%
Temperature 100 °C80%14%120 °C68%30%

Note: This data is representative and actual yields will depend on the specific amine coupling partner and other experimental variables.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to dehalogenation?

A1: The methoxy group at the 4-position is electron-donating, which increases the electron density of the pyridine ring. This makes the carbon-iodine bond more susceptible to side reactions like hydrodehalogenation, especially in the presence of palladium-hydride species. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially influencing the reaction pathway.[1]

Q2: Can the choice of palladium precursor affect the level of dehalogenation?

A2: Yes, the choice of palladium precursor can influence the reaction. Pre-catalysts that allow for the controlled and rapid generation of the active monoligated Pd(0) species are often preferred as they can enter the catalytic cycle for cross-coupling more efficiently, potentially outcompeting the pathways that lead to dehalogenation.

Q3: How can I detect and quantify the amount of dehalogenated byproduct?

A3: The dehalogenated byproduct, 4-methoxypyridine, can be identified and quantified using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds like 4-methoxypyridine and the coupled product. The relative peak areas can be used for quantification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the crude reaction mixture will show characteristic signals for 4-methoxypyridine, which can be compared to the signals of the desired product and starting material. Integration of these signals can provide a quantitative measure of the product distribution.

  • Thin Layer Chromatography (TLC): TLC can be used for qualitative monitoring of the reaction. The dehalogenated product will typically have a different Rf value than the starting material and the coupled product.

Q4: Are there general strategies to minimize dehalogenation across different types of cross-coupling reactions?

A4: Yes, several general strategies are applicable to various palladium-catalyzed cross-coupling reactions:

  • Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald-Hartwig or SPhos families often accelerate the desired reductive elimination step.

  • Employ Weaker, Non-nucleophilic Bases: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally less prone to generating hydride species compared to strong alkoxide bases.

  • Maintain the Lowest Possible Reaction Temperature: Higher temperatures can accelerate both the desired reaction and the undesired dehalogenation, but often favor the latter.

  • Ensure Anhydrous and Degassed Reaction Conditions: Removing water and oxygen from the reaction mixture is crucial to prevent the formation of unwanted side products.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.

  • Add 1,4-dioxane and water (e.g., in a 10:1 ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a robust inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry reaction vessel.

  • Add anhydrous, degassed toluene, followed by aniline.

  • Seal the reaction vessel and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base - Ligand - Pd Precursor solvent Add Anhydrous, Degassed Solvent reagents->solvent degas Degas Mixture (e.g., Ar bubbling) solvent->degas heat Heat to Optimized Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Dehalogenation_Pathway Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) H-Pd(II)-I(L) H-Pd(II)-I(L) Pd(0)L->H-Pd(II)-I(L) Reaction with Hydride Source Ar-Pd(II)-Nu(L) Ar-Pd(II)-Nu(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-Nu(L) Transmetalation / Amine Coordination Ar-Pd(II)-H(L) Ar-Pd(II)-H(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-H(L) Hydride Transfer Ar-Nu Desired Product Ar-Pd(II)-Nu(L)->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L Catalyst Regeneration Ar-H Dehalogenated Byproduct Ar-H->Pd(0)L Catalyst Regeneration Ar-Pd(II)-H(L)->Ar-H Reductive Elimination

Caption: Competing pathways of cross-coupling and dehalogenation.

References

Technical Support Center: Purification of 3-Iodo-4-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-iodo-4-methoxypyridine reaction products by column chromatography.

Experimental Protocol: Column Chromatography of this compound

This section provides a detailed methodology for the purification of this compound from a typical reaction mixture.

1. Materials and Equipment:

  • Crude this compound reaction mixture

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Eluent: Hexanes and Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture. If the crude product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a high hexanes/EtOAc ratio).

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Carefully add the dissolved sample to the top of the silica bed.

    • For dry loading, carefully add the silica gel with the adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 9:1 Hexanes:EtOAc).

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. The optimal gradient will depend on the specific impurities present.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC. Spot the collected fractions on a TLC plate alongside the crude mixture and, if available, a pure standard of this compound.

    • Visualize the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides typical Thin Layer Chromatography (TLC) data for this compound and its common precursor, 4-methoxypyridine. The ideal Rf value for the compound of interest in column chromatography is typically between 0.2 and 0.4 for good separation.[1]

CompoundSolvent System (Hexanes:EtOAc)Approximate Rf Value
4-Methoxypyridine7:3~0.5
This compound7:3~0.3

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My product is eluting with the solvent front (high Rf value). What should I do?

A1: A high Rf value indicates that the eluent is too polar. To achieve better separation, you should decrease the polarity of the solvent system. Start with a higher ratio of hexanes to ethyl acetate (e.g., 95:5) and gradually increase the polarity.

Q2: The separation between my product and an impurity is very poor.

A2: Poor separation can be addressed in several ways:

  • Optimize the Solvent System: Experiment with different solvent ratios on a TLC plate to find a system that provides the largest difference in Rf values (ΔRf) between your product and the impurity.

  • Use a Gradient Elution: A shallow gradient, where the polarity is increased slowly over time, can improve the resolution of closely eluting compounds.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.

Q3: I am observing significant peak tailing for my product.

A3: Peak tailing is a common issue with pyridine derivatives due to the basic nature of the nitrogen atom interacting with the acidic silica gel.[2] To mitigate this:

  • Add a Basic Modifier: Add a small amount of a non-polar tertiary amine, such as triethylamine (TEA) (0.1-1% v/v), to your eluent system. The TEA will compete with your product for the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use Deactivated Silica: Consider using silica gel that has been deactivated with a base.

Q4: My product seems to be stuck on the column and won't elute.

A4: If your product is not eluting even with a highly polar solvent system, it may be due to strong interactions with the silica gel or decomposition on the column.

  • Increase Eluent Polarity: Gradually increase the polarity of your eluent. A small percentage of methanol in dichloromethane can be effective for eluting highly polar compounds.

  • Check for Compound Stability: Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before developing. If it degrades, you may need to use a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in a this compound synthesis?

A: The most common impurity is typically the unreacted starting material, 4-methoxypyridine. Other potential impurities could include di-iodinated products or other side-products from the specific synthetic route used.[3]

Q: What is a good starting eluent system for the purification of this compound?

A: A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexanes and ethyl acetate. A ratio of 8:2 or 7:3 (Hexanes:EtOAc) is often a reasonable starting point to assess the separation.

Q: How can I visualize the spots on the TLC plate?

A: this compound and 4-methoxypyridine are UV-active and can be visualized under a UV lamp at 254 nm.

Q: Should I use "wet" or "dry" loading for my sample?

A: If your crude product is an oil or dissolves completely in a small amount of the initial eluent, "wet" loading is suitable. If the product has poor solubility, "dry" loading, where the compound is pre-adsorbed onto silica gel, is recommended to ensure a narrow starting band and better separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_sample Prepare Sample (Dissolve or Dry Load) load_sample Load Sample prep_sample->load_sample pack_column Pack Column (Silica Gel Slurry) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure 3-Iodo-4- methoxypyridine evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Identify Issue cluster_solutions Implement Solution start Problem Encountered high_rf High Rf Value? start->high_rf poor_sep Poor Separation? start->poor_sep tailing Peak Tailing? start->tailing no_elution No Elution? start->no_elution decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity Yes optimize_eluent Optimize Eluent / Use Gradient poor_sep->optimize_eluent Yes add_base Add Base (e.g., TEA) to Eluent tailing->add_base Yes increase_polarity Increase Eluent Polarity / Change Stationary Phase no_elution->increase_polarity Yes

Caption: Troubleshooting logic for column chromatography of this compound.

References

Technical Support Center: Recrystallization of Iodinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of iodinated pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the best general solvents for recrystallizing iodinated pyridine derivatives?

A1: The ideal solvent for recrystallization is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][2] For iodinated pyridine derivatives, which can be challenging to crystallize, a good starting point is to screen a range of solvents and solvent mixtures.[3] Commonly effective systems include:

  • Mixed Solvent Systems:

    • Hexane/Ethyl Acetate[4]

    • Ethanol/Water[4]

  • Single Solvent Systems:

    • Toluene[4]

    • Ethanol or Methanol for more polar derivatives.[3]

It's recommended to perform small-scale solvent screening tests in test tubes to determine the optimal solvent or solvent pair for your specific compound.[1]

Q2: My iodinated pyridine derivative is light and heat sensitive. How can I prevent degradation during recrystallization?

A2: Iodinated aryl compounds can be susceptible to de-iodination, a process that can be accelerated by heat and light.[5][6] To mitigate this:

  • Minimize exposure to light: Conduct the recrystallization in a fume hood with the sash lowered and, if possible, wrap the flask in aluminum foil.[6]

  • Avoid prolonged heating: Do not heat the solution for longer than necessary to dissolve the solid. Use the minimum amount of hot solvent.[2]

  • Use moderate temperatures: If possible, choose a solvent with a lower boiling point to avoid excessively high temperatures that could promote decomposition.[5]

Q3: Are there any specific safety precautions for working with iodinated pyridines?

A3: Yes, in addition to standard laboratory safety protocols, be aware that iodinated pyridine derivatives can be irritants and may be harmful if swallowed, in contact with skin, or inhaled.[7][8] Always handle these compounds in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Some iodinated pyridines are also light-sensitive, so they should be stored in a dark place.[9]

Q4: Can I use activated charcoal to decolorize a solution of an iodinated pyridine derivative?

A4: Yes, if your hot solution has a colored tint due to impurities, you can use a small amount of activated charcoal to decolorize it.[4][10] However, use it sparingly, as excessive amounts can adsorb your product and reduce the yield.[10] After adding the charcoal and heating briefly, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound "Oils Out" Instead of Crystallizing 1. The solution is too concentrated. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The solution is cooling too rapidly. 4. High amount of impurities present.1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves. Then, allow it to cool slowly.[10] 2. Choose a lower-boiling solvent or solvent system. 3. Insulate the flask to ensure slow cooling. Avoid placing the hot flask directly on a cold surface.[1] 4. Consider treating the hot solution with activated charcoal to remove impurities that may be depressing the melting point.[10]
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated without nucleation.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[10] 2. Try to induce crystallization by: a. Scratching the inside of the flask at the liquid-air interface with a glass rod.[10] b. Adding a "seed crystal" of the pure compound.[10] c. Cooling the solution in an ice bath after it has reached room temperature.[2]
Low Yield of Recovered Crystals 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent in which they are too soluble. 4. The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[2] 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. Also, add a small excess of solvent before filtering to prevent premature crystallization, then boil it off before cooling.[11] 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[2] 4. Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 15 minutes to maximize crystal formation.[11]
Product is Still Impure After Recrystallization 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. An inappropriate solvent was chosen, which did not effectively leave impurities in the solution.1. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[1] 2. Re-crystallize the material using a different solvent system. Perform small-scale solubility tests to find a more suitable solvent.[1]
Discoloration or Decomposition Observed 1. The iodinated pyridine is degrading due to excessive heat or light exposure (de-iodination).[5]1. Use a lower-boiling solvent, minimize the time the solution is heated, and protect the apparatus from light by wrapping it in aluminum foil.[6]

Data Presentation

Table 1: Suggested Recrystallization Solvents for Iodinated Pyridine Derivatives

Compound ClassSolvent SystemNotes
General Iodinated PyridinesHexane/Ethyl AcetateA good starting point for many derivatives.[4]
Ethanol/WaterEffective for compounds with some polarity.[4]
TolueneCan be a suitable single solvent.[4]
Halogenated PyridinesBoiling Hexanes/Petroleum EtherOften works well for haloaryl compounds.[3]

Experimental Protocols

Detailed Methodology for Recrystallization of an Iodinated Pyridine Derivative (Example: Using a Hexane/Ethyl Acetate Solvent System)

  • Dissolution: Place the crude iodinated pyridine derivative in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid while heating gently (e.g., on a hot plate).[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent to prevent premature crystallization.[11] Filter the hot solution into a clean Erlenmeyer flask.

  • Saturation: Slowly add hot hexane to the hot ethyl acetate solution with swirling until the solution becomes slightly and persistently turbid (cloudy).[4] Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slower cooling generally results in larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Iodinated Pyridines start Start: Crude Iodinated Pyridine Derivative dissolve 1. Dissolve in minimum amount of hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve decolorize 2. Optional: Add activated charcoal for colored impurities dissolve->decolorize hot_filter 3. Hot gravity filtration to remove insoluble impurities decolorize->hot_filter Yes saturate 4. Add hot 'poor' solvent (e.g., Hexane) until turbid decolorize->saturate No hot_filter->saturate cool 5. Cool slowly to room temperature, then ice bath saturate->cool isolate 6. Isolate crystals by vacuum filtration cool->isolate wash_dry 7. Wash with cold solvent and dry isolate->wash_dry end End: Pure Crystals wash_dry->end Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals Failure to crystallize oiling_out Compound Oils Out start->oiling_out Liquid separation low_yield Low Yield start->low_yield Few crystals form solution_clear Is solution clear? no_crystals->solution_clear reheat_add_solvent Reheat and add more 'good' solvent oiling_out->reheat_add_solvent check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor scratch Scratch flask / Add seed crystal solution_clear->scratch Yes boil_off Too much solvent: Boil off a portion and re-cool solution_clear->boil_off No (Cloudy) or scratching fails scratch->boil_off Fails slow_cool Ensure slow cooling reheat_add_solvent->slow_cool concentrate Concentrate mother liquor for a second crop check_mother_liquor->concentrate Product present

References

Technical Support Center: Optimizing Suzuki Reactions of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Iodo-4-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura reaction of this compound challenging?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst. This can slow down or completely halt the catalytic cycle, resulting in low product yields.[1]

Q2: What is a typical catalyst loading for the Suzuki coupling of this compound?

A2: For Suzuki-Miyaura reactions involving iodo-pyridines, a typical catalyst loading ranges from 1 to 5 mol%. However, the optimal loading is highly dependent on the specific boronic acid, ligand, base, and solvent used. It is always recommended to screen a range of catalyst loadings to find the most efficient conditions for your specific transformation.

Q3: What are the most common side reactions observed in this coupling, and how can they be minimized?

A3: The most common side reactions are:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. To minimize this, use anhydrous conditions and consider a non-aqueous base like K₃PO₄.[1]

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to prevent this.[1]

  • Dehalogenation: The iodo-group on the pyridine is replaced by a hydrogen atom. Optimizing the ligand and base, and sometimes lowering the reaction temperature, can help to suppress this side reaction.[1]

Q4: How does the choice of palladium catalyst and ligand affect the reaction?

A4: The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, for challenging substrates like pyridines, more robust systems are often required. Bulky, electron-rich phosphine ligands such as SPhos and XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, can improve reaction efficiency by promoting the desired catalytic cycle and preventing catalyst deactivation. Pre-catalysts like XPhos Pd G2 can also be highly effective.

Troubleshooting Guide

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source and ligand are not degraded. Use a freshly opened or properly stored catalyst. Consider using a more stable pre-catalyst. The formation of palladium black is an indicator of catalyst decomposition.[1]
Catalyst Inhibition The pyridine nitrogen can inhibit the catalyst. Try using a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%) or switch to a more robust ligand system (e.g., XPhos, SPhos).
Suboptimal Base The choice of base is crucial for the transmetalation step. If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
Inappropriate Solvent The solvent must ensure the solubility of all reactants. Common solvent systems include 1,4-dioxane/water, THF/water, or DMF. If solubility is an issue, a solvent screen is recommended.
Inadequate Degassing The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Possible Cause Troubleshooting Steps
Presence of Oxygen Homocoupling of the boronic acid is often promoted by oxygen. Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.
Excess of Boronic Acid While a slight excess of boronic acid (1.1-1.2 equivalents) is common, a large excess can sometimes lead to increased homocoupling. Try reducing the equivalents of boronic acid.
Reaction Temperature Too High High temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.
Inappropriate Ligand/Base Combination The ligand and base can influence the relative rates of the desired cross-coupling versus side reactions. A screen of different ligands and bases may be necessary to find the optimal combination that minimizes side product formation.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Yield

The following data is illustrative for the coupling of this compound with Phenylboronic Acid and is intended to guide optimization. Actual yields may vary based on specific reaction conditions.

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhos0.5K₃PO₄Dioxane/H₂O (4:1)1001245
2Pd(OAc)₂SPhos1.0K₃PO₄Dioxane/H₂O (4:1)1001275
3Pd(OAc)₂SPhos2.0K₃PO₄Dioxane/H₂O (4:1)1001292
4Pd(OAc)₂SPhos5.0K₃PO₄Dioxane/H₂O (4:1)1001291
5Pd(PPh₃)₄-5.0K₂CO₃Dioxane/H₂O (4:1)1001265

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckSetup Ensure Proper Setup (Inert Atmosphere) Start->CheckSetup ChangeLigand Screen Bulky Ligands (XPhos, SPhos) CheckReagents->ChangeLigand IncreaseLoading Increase Catalyst Loading (e.g., 2% -> 5%) CheckConditions->IncreaseLoading ChangeBase Screen Stronger Bases (K3PO4, Cs2CO3) CheckConditions->ChangeBase ChangeSolvent Screen Solvents (Dioxane, THF, DMF) CheckConditions->ChangeSolvent IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp Degas Improve Degassing (Freeze-Pump-Thaw) CheckSetup->Degas Success Reaction Successful IncreaseLoading->Success ChangeLigand->Success ChangeBase->Success ChangeSolvent->Success IncreaseTemp->Success Degas->Success

References

Technical Support Center: 3-Iodo-4-methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in coupling reactions involving 3-iodo-4-methoxypyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address low yields and other common issues encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow to diagnose the root cause of low yields.

G cluster_no Starting Materials (SM) Remain cluster_yes Starting Materials Consumed start Low Yield Observed check_sm Are Starting Materials Consumed? (Check by TLC, LC-MS, GC-MS) start->check_sm no_q1 Is the Catalyst Active? check_sm->no_q1 No yes_q1 Is Desired Product Formed? check_sm->yes_q1 Yes no_a1_yes Sub-optimal Conditions: - Increase Temperature - Screen Solvents/Bases - Check Reagent Stoichiometry no_q1->no_a1_yes Yes no_a1_no Catalyst Deactivation: - Ensure Rigorous Degassing (Inert Gas) - Use Anhydrous Solvents - Use Fresh/High-Purity Catalyst & Ligands - Consider a Pre-catalyst no_q1->no_a1_no No yes_a1_yes Product Degradation / Workup Issues: - Optimize Workup/Purification - Check Product Stability Under Reaction Conditions yes_q1->yes_a1_yes Yes yes_a1_no Side Reactions Dominating: - Identify Side Products (e.g., Homocoupling, Hydrodehalogenation) - Adjust Ligand/Base/Solvent - Lower Temperature - Modify Reagent Addition Rate yes_q1->yes_a1_no No G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Complex1 L₂Pd(Ar)(I) Pd0->Complex1 Ar-I lab_OA Slow step for electron-rich iodides. Requires heat. OA Oxidative Addition (Ar-I) Complex2 L₂Pd(Ar)(Ar') Complex1->Complex2 Ar'-B(OR)₂ Base lab_TM Base choice is critical here. TM Transmetalation (Ar'-B(OR)₂ + Base) Complex2->Pd0 Product Ar-Ar' Complex2->Product lab_RE Bulky, e⁻-rich ligands accelerate this step. RE Reductive Elimination G cluster_bh Ligand Selection Logic Coupling Coupling Partner ArylIodide This compound (Aryl Iodide) Coupling->ArylIodide Bulky Bulky Monodentate (e.g., XPhos, SPhos, RuPhos) ArylIodide->Bulky Best for overcoming iodide inhibition in B-H Bidentate Bidentate (e.g., BINAP, DPPF) ArylIodide->Bidentate Good for B-H and Suzuki Simple Simple Phosphines (e.g., PPh₃, P(o-Tol)₃) ArylIodide->Simple Often insufficient for B-H; can work for Suzuki/Sonogashira LigandClass Recommended Ligand Class LigandClass->Bulky LigandClass->Bidentate LigandClass->Simple

Stability of 3-Iodo-4-methoxypyridine under basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-iodo-4-methoxypyridine under basic reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally stable under basic conditions?

Based on its prevalent use in common cross-coupling reactions that employ basic conditions, this compound exhibits a reasonable degree of stability. However, its stability is highly dependent on the specific reaction conditions, including the strength of the base, temperature, solvent, and reaction time. While it is often compatible with weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) at moderate temperatures, stronger bases or elevated temperatures can lead to degradation.

Q2: What are the potential degradation pathways for this compound under basic conditions?

Several potential degradation pathways can occur, primarily:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. While the 4-methoxy group is electron-donating, the pyridine nitrogen is strongly electron-withdrawing, which can activate the ring for SNAr. A strong nucleophile, such as a hydroxide ion (OH⁻) from a strong base, could potentially displace the iodide or, less likely, the methoxy group.

  • "Halogen Dance" Rearrangement: Under the influence of strong bases, particularly organolithium reagents or other strong non-nucleophilic bases, halopyridines can undergo a "halogen dance," which is an isomerization where the halogen atom migrates to a different position on the ring.[1][2] This is a known phenomenon for halopyridines and can lead to a mixture of isomers.[1][2]

  • Demethylation: While less common under typical inorganic basic conditions used in cross-coupling, demethylation of the 4-methoxy group to a 4-hydroxy pyridine derivative is a possibility, especially under harsh conditions or with specific reagents.[3][4][5]

  • Protodeiodination: In the presence of a proton source and a suitable catalyst (like a palladium catalyst in cross-coupling reactions), reductive dehalogenation to form 4-methoxypyridine can occur as a side reaction.

Q3: Which bases are generally considered safe to use with this compound?

For many applications, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the following bases are commonly and successfully used:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium phosphate (K₃PO₄)

  • Sodium carbonate (Na₂CO₃)

These bases are generally considered mild enough to not induce significant degradation of the starting material under typical reaction conditions (e.g., temperatures up to 100-120 °C).

Q4: Are there bases that should be used with caution?

Yes, strong bases should be used with caution, especially at elevated temperatures. These include:

  • Sodium hydroxide (NaOH) and Potassium hydroxide (KOH)

  • Sodium tert-butoxide (NaOtBu) and Potassium tert-butoxide (KOtBu)

  • Organolithium reagents (e.g., n-butyllithium)

  • Lithium diisopropylamide (LDA)

These strong bases increase the risk of nucleophilic aromatic substitution, halogen dance, and other side reactions. If their use is necessary, it is crucial to carefully control the reaction temperature and time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and recovery of starting material Reaction conditions (temperature, time) are too mild.Gradually increase the reaction temperature in 10 °C increments. Increase the reaction time. Consider using a slightly stronger but still appropriate base (e.g., switch from Na₂CO₃ to K₂CO₃ or K₃PO₄).
Formation of 4-methoxypyridine (protodeiodination) Presence of a proton source and reductive processes. This can be a side reaction in Pd-catalyzed couplings.Ensure anhydrous reaction conditions. Optimize the catalyst and ligand system to favor the desired coupling over reduction.
Formation of isomeric products "Halogen dance" rearrangement.Avoid using very strong, non-nucleophilic bases (e.g., LDA). If strong bases are required, use lower temperatures and shorter reaction times. Use a less polar solvent, as solvent can influence the reactivity of strong bases.[1]
Formation of 4-hydroxypyridine derivative Demethylation of the methoxy group.Avoid harsh basic conditions and high temperatures for extended periods. If demethylation is a persistent issue, consider protecting the final product if the hydroxyl group is compatible with subsequent steps.
Formation of unidentified polar impurities Nucleophilic aromatic substitution (SNAr) by hydroxide or other nucleophiles present.Use weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃). Ensure the absence of water if using strong bases. Lower the reaction temperature.

Experimental Protocols

Protocol: Assessing the Stability of this compound via NMR Spectroscopy

Objective: To quantify the degradation of this compound under specific basic conditions over time.

Materials:

  • This compound

  • The base to be tested (e.g., NaOH, K₂CO₃)

  • The solvent to be used in the reaction (e.g., Dioxane, Toluene, DMF)

  • An internal standard stable under the reaction conditions (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

  • NMR tubes

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard and dissolve them in the chosen reaction solvent to create a stock solution of known concentration.

  • Set up Reaction Mixtures: In separate NMR tubes or reaction vials, add a known volume of the stock solution.

  • Initiate the Reaction: To each vial, add the desired amount of the base.

  • Incubate at Reaction Temperature: Place the vials in a heating block or oil bath set to the intended reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and quench the reaction by neutralizing the base with a dilute acid (e.g., 1 M HCl).

  • Sample Preparation for NMR: Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Dissolve the residue in a deuterated solvent for NMR analysis.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis:

    • Identify the characteristic peaks for this compound and the internal standard.

    • Integrate the area of a well-resolved peak for this compound and a peak for the internal standard.

    • Calculate the relative amount of this compound remaining at each time point by comparing its integral to that of the internal standard.

Data Presentation:

The results can be summarized in a table to easily compare the stability under different conditions.

Base Temperature (°C) Time (h) % Recovery of this compound
K₂CO₃800100
4
8
24
NaOH800100
4
8
24

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Potential Causes & Solutions Low Yield Low Yield Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Low Yield->Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Starting Material Recovered Starting Material Recovered Analyze Crude Reaction Mixture (TLC, LCMS, NMR)->Starting Material Recovered Protodeiodination Protodeiodination Analyze Crude Reaction Mixture (TLC, LCMS, NMR)->Protodeiodination Isomer Formation Isomer Formation Analyze Crude Reaction Mixture (TLC, LCMS, NMR)->Isomer Formation Polar Impurities Polar Impurities Analyze Crude Reaction Mixture (TLC, LCMS, NMR)->Polar Impurities Increase Temp/Time Increase Temp/Time Starting Material Recovered->Increase Temp/Time Solution Anhydrous Conditions Anhydrous Conditions Protodeiodination->Anhydrous Conditions Solution Avoid Strong Bases Avoid Strong Bases Isomer Formation->Avoid Strong Bases Solution Use Weaker Base Use Weaker Base Polar Impurities->Use Weaker Base Solution G cluster_0 Basic Conditions cluster_1 Degradation Products This compound This compound Strong Base (e.g., OH-) Strong Base (e.g., OH-) This compound->Strong Base (e.g., OH-) Strong, Non-nucleophilic Base Strong, Non-nucleophilic Base This compound->Strong, Non-nucleophilic Base Harsh Conditions Harsh Conditions This compound->Harsh Conditions SNAr Product SNAr Product Strong Base (e.g., OH-)->SNAr Product SNAr Isomeric Iodopyridine Isomeric Iodopyridine Strong, Non-nucleophilic Base->Isomeric Iodopyridine Halogen Dance 4-Hydroxypyridine Derivative 4-Hydroxypyridine Derivative Harsh Conditions->4-Hydroxypyridine Derivative Demethylation

References

Identifying byproducts in the synthesis of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-4-methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is lower than expected, and I observe multiple spots on my TLC analysis. What are the likely byproducts?

A1: Low yields and multiple TLC spots in the synthesis of this compound, which typically proceeds via directed ortho-metalation of 4-methoxypyridine followed by iodination, can be attributed to the formation of several byproducts. The most common of these include:

  • Unreacted Starting Material: Incomplete lithiation or iodination will result in the presence of 4-methoxypyridine in your crude product.

  • Isomeric Iodinated Product (2-Iodo-4-methoxypyridine): While the methoxy group directs lithiation to the C-3 position, some lithiation may occur at the C-2 position, leading to the formation of the 2-iodo isomer.

  • Di-iodinated Byproducts: Over-iodination can occur, leading to the formation of di-iodinated species such as 2,3-diiodo-4-methoxypyridine or 3,5-diiodo-4-methoxypyridine. This is more likely if an excess of the iodinating agent is used or if the reaction temperature is not well-controlled.

  • Byproducts from Nucleophilic Addition: Organolithium reagents like n-butyllithium can, in some cases, add as a nucleophile to the pyridine ring, leading to a mixture of dihydropyridine-derived impurities after workup.

Q2: How can I minimize the formation of the 2-iodo-4-methoxypyridine isomer?

A2: The formation of the 2-iodo isomer arises from competing lithiation at the C-2 position. To enhance the regioselectivity for C-3 lithiation, consider the following strategies:

  • Use of a Hindered Base: Employing a bulkier lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can sterically hinder approach to the C-2 position, thereby favoring deprotonation at C-3.[1]

  • Temperature Control: Maintaining a low reaction temperature (typically -78 °C) during the lithiation step is crucial for kinetic control and can improve the regioselectivity.

  • Slow Addition of Organolithium: Adding the organolithium reagent dropwise to the solution of 4-methoxypyridine can help maintain a low concentration of the base and minimize side reactions.

Q3: I suspect di-iodinated byproducts are present in my product mixture. How can I confirm their presence and prevent their formation?

A3: The presence of di-iodinated byproducts can be confirmed by mass spectrometry, where you will observe peaks corresponding to the molecular weight of the di-iodinated species (e.g., M+ for C6H5I2NO at approximately 360.86 g/mol ). To prevent their formation:

  • Stoichiometry of Iodine: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the iodinating agent (I2). A large excess of iodine significantly increases the probability of a second iodination event.

  • Reaction Time: Monitor the reaction progress by TLC or HPLC. Quenching the reaction once the starting material is consumed can prevent the slower, subsequent iodination of the desired product.

Q4: What is the best way to purify this compound from these byproducts?

A4: Purification of this compound from the potential byproducts is typically achieved by silica gel column chromatography.[1] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from the less polar di-iodinated byproducts and the more polar starting material and isomeric byproduct. The exact solvent system should be optimized based on TLC analysis of the crude reaction mixture.

Data Presentation: Byproduct Identification

The following table summarizes the key analytical data for this compound and its common byproducts to aid in their identification.

CompoundStructureMolecular Weight ( g/mol )Expected m/z [M+H]+Key ¹H NMR Signals (δ, ppm in CDCl₃)
4-Methoxypyridine (Starting Material)
alt text
109.13110.1~8.4 (d, 2H), ~6.8 (d, 2H), ~3.9 (s, 3H)
This compound (Product)
alt text
235.02236.0~8.6 (s, 1H), ~8.2 (d, 1H), ~6.8 (d, 1H), ~4.0 (s, 3H)
2-Iodo-4-methoxypyridine (Isomeric Byproduct)
alt text
235.02236.0~8.0 (d, 1H), ~7.2 (d, 1H), ~6.9 (dd, 1H), ~3.9 (s, 3H)
2,3-Diiodo-4-methoxypyridine (Di-iodinated Byproduct)
alt text
360.92361.9~8.3 (d, 1H), ~7.2 (d, 1H), ~4.0 (s, 3H)

Note: ¹H NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol: Analysis of Crude this compound by HPLC-MS

This protocol outlines a general method for the analysis of the crude reaction mixture to identify the desired product and potential byproducts.

1. Sample Preparation: a. Dissolve a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm.

3. Mass Spectrometry Conditions (ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Mass Range: m/z 100 - 500.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.

4. Data Analysis: a. Correlate the retention times of the peaks in the UV chromatogram with the mass spectra. b. Identify the desired product (m/z 236.0) and potential byproducts based on their expected molecular weights as listed in the table above.

Visualizations

Synthesis_Pathway 4-Methoxypyridine 4-Methoxypyridine 3-Lithio-4-methoxypyridine 3-Lithio-4-methoxypyridine 4-Methoxypyridine->3-Lithio-4-methoxypyridine 1. LiTMP, THF, -78 °C This compound This compound 3-Lithio-4-methoxypyridine->this compound 2. I₂ Byproduct_Formation cluster_main Main Reaction cluster_side Byproduct Pathways 4-Methoxypyridine_main 4-Methoxypyridine 3-Lithio 3-Lithio intermediate 4-Methoxypyridine_main->3-Lithio LiTMP Product This compound 3-Lithio->Product I₂ Di-iodo Di-iodo products Product->Di-iodo Excess I₂ 4-Methoxypyridine_side 4-Methoxypyridine 2-Lithio 2-Lithio intermediate 4-Methoxypyridine_side->2-Lithio LiTMP (minor) Isomer 2-Iodo-4-methoxypyridine 2-Lithio->Isomer I₂ Troubleshooting_Workflow start Low Yield / Impure Product check_sm Check for unreacted 4-methoxypyridine (TLC/HPLC) start->check_sm check_isomers Analyze for isomeric byproducts (HPLC-MS) start->check_isomers check_diiodo Analyze for di-iodinated byproducts (MS) start->check_diiodo incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction isomer_formation Isomer Formation check_isomers->isomer_formation over_iodination Over-iodination check_diiodo->over_iodination solution_sm Increase reaction time or temperature for lithiation. incomplete_reaction->solution_sm solution_isomer Use hindered base (LiTMP), maintain low temperature. isomer_formation->solution_isomer solution_diiodo Use stoichiometric I₂, monitor reaction progress. over_iodination->solution_diiodo

References

Technical Support Center: Suzuki Coupling with 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-iodo-4-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this compound in Suzuki couplings can include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or reduced catalytic activity.

  • Low Yields: Inefficient coupling can result from a combination of factors, including suboptimal choice of catalyst, ligand, base, or solvent, as well as catalyst inhibition.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the this compound.[1][2]

Q2: Which palladium catalysts and ligands are recommended for coupling with this compound?

A2: For electron-rich iodo-pyridines, a variety of palladium catalysts can be effective. While standard catalysts like Pd(PPh₃)₄ can work, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide better results, especially for challenging couplings.[3] Recommended starting points include:

  • Pd(PPh₃)₄: A common and often effective catalyst for iodoarenes.

  • PdCl₂(dppf): This catalyst is known for its good performance with a range of substrates.

  • Buchwald Ligands: Ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd₂(dba)₃, are highly effective for coupling heteroaryl halides due to their steric bulk and electron-rich nature.[3]

  • PEPPSI™ Catalysts: These pyridine-enhanced precatalysts, such as PEPPSI™-IPr, are highly stable and active NHC-based systems.[3]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[4] The choice of base can significantly impact the reaction yield. For this compound, common choices include:

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) and K₃PO₄ are often more effective, particularly with sterically hindered substrates.[5]

  • Aqueous Conditions: The presence of water is often necessary for inorganic bases like carbonates and phosphates to be effective.[5]

  • Fluoride Bases: Cesium fluoride (CsF) or potassium fluoride (KF) can be used, especially when base-sensitive functional groups are present.

Q4: How do I choose the right solvent for my reaction?

A4: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal.[5] Common solvent systems for Suzuki couplings include:

  • 1,4-Dioxane/Water

  • Toluene/Water

  • N,N-Dimethylformamide (DMF)/Water

  • Tetrahydrofuran (THF)/Water

The choice of solvent can influence reaction kinetics and solubility of the base and other reagents.

Q5: What are common side reactions and how can I minimize them?

A5: Key side reactions to be aware of are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (e.g., water). To minimize this, use anhydrous solvents where appropriate, or consider using boronic esters (e.g., pinacol esters) which are more stable.[2]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent this.[5]

  • Dehalogenation: The replacement of the iodine atom on the pyridine ring with a hydrogen atom. Optimizing the reaction conditions, such as the choice of ligand and base, can help to suppress this side reaction.

Troubleshooting Guide for Failed Reactions

Problem: I am observing very low to no product formation.

Possible Cause Recommended Solution
Inactive Catalyst System 1. Catalyst Choice: For this electron-rich substrate, consider switching from Pd(PPh₃)₄ to a more robust system. Try using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[3] 2. Catalyst Quality: Ensure your palladium source is not degraded. Use a freshly opened bottle or one that has been properly stored under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition.[5]
Ineffective Base 1. Base Screening: If using a mild base like Na₂CO₃, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] 2. Solubility: Ensure the base is at least partially soluble in the reaction medium. Using a water co-solvent is often necessary for inorganic bases.
Improper Reaction Setup 1. Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed before use (e.g., by freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.[5] 2. Temperature: Ensure the reaction is being heated to the appropriate temperature. For many Suzuki couplings, temperatures between 80-110 °C are required.
Boronic Acid Instability 1. Protodeboronation: Your boronic acid may be decomposing. Consider using the corresponding pinacol boronate ester, which is generally more stable.[2] 2. Quality: Verify the purity of your boronic acid, as impurities can inhibit the reaction.

Problem: My reaction is messy, with multiple byproducts.

Possible Cause Recommended Solution
Homocoupling of Boronic Acid 1. Thorough Degassing: This is the most common cause. Improve your degassing technique. Purge the reaction mixture with an inert gas for at least 15-30 minutes before adding the catalyst.[5] 2. Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can lead to more homocoupling.
Dehalogenation of this compound 1. Optimize Ligand/Base: The choice of ligand and base can influence the rate of dehalogenation versus cross-coupling. Screening different combinations may be necessary.

Data Presentation

The following table summarizes successful reaction conditions for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. This data should serve as a starting point for optimization.

Table 1: Suzuki Coupling Conditions for 3-Iodo-4-alkoxyaryl Derivatives with Arylboronic Acids

Aryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
3-Iodo-4-methoxybenzoic acid methyl ester2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinanePd(PPh₃)₄ (6)-NaOPh (3)BenzeneReflux11082
3-Fluoro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012>95
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100-95
3-Iodo-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF100-92

Data is compiled from analogous reactions and should be used for guidance.[6][7][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting procedure and may require optimization for specific boronic acids.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[6]

Mandatory Visualizations

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)Ln-R transmetalation->pd2_intermediate boronate R-B(OR)2 (from R-B(OH)2 + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_catalyst Is the Catalyst System Active and Appropriate? start->check_catalyst change_catalyst Switch to Buchwald/NHC Ligand System. Check Catalyst Quality. check_catalyst->change_catalyst No check_base Is the Base Effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen Stronger Bases (K3PO4, Cs2CO3). Ensure Aqueous Co-solvent. check_base->change_base No check_setup Is the System Properly Degassed? check_base->check_setup Yes change_base->check_setup degas Improve Degassing Protocol (Freeze-Pump-Thaw or extended sparging). check_setup->degas No check_boronic Is the Boronic Acid Stable? check_setup->check_boronic Yes degas->check_boronic use_ester Use Pinacol Boronate Ester. Verify Reagent Quality. check_boronic->use_ester No success Reaction Successful check_boronic->success Yes use_ester->success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Reaction_Components cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions This compound This compound Successful Coupling Successful Coupling This compound->Successful Coupling Boronic Acid / Ester Boronic Acid / Ester Boronic Acid / Ester->Successful Coupling Pd Precursor\n(e.g., Pd(OAc)2, Pd2(dba)3) Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Pd Precursor\n(e.g., Pd(OAc)2, Pd2(dba)3)->Successful Coupling Ligand\n(e.g., PPh3, XPhos, SPhos) Ligand (e.g., PPh3, XPhos, SPhos) Ligand\n(e.g., PPh3, XPhos, SPhos)->Successful Coupling Base\n(e.g., K2CO3, K3PO4, Cs2CO3) Base (e.g., K2CO3, K3PO4, Cs2CO3) Base\n(e.g., K2CO3, K3PO4, Cs2CO3)->Successful Coupling Solvent\n(e.g., Dioxane/H2O, Toluene/H2O) Solvent (e.g., Dioxane/H2O, Toluene/H2O) Solvent\n(e.g., Dioxane/H2O, Toluene/H2O)->Successful Coupling Temperature & Time Temperature & Time Temperature & Time->Successful Coupling

Caption: Key components influencing the success of the Suzuki coupling reaction.

References

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 3-Iodo-4-methoxypyridine and 3-Bromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides an in-depth comparison of the reactivity of 3-iodo-4-methoxypyridine and 3-bromo-4-methoxypyridine in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By examining the underlying chemical principles and presenting illustrative experimental data, this document aims to provide a clear framework for selecting the optimal substrate for the synthesis of 3-aryl-4-methoxypyridine derivatives.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of the organohalide is a key factor influencing the success of this reaction, with the general trend being I > Br > Cl. This trend is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, aryl iodides are generally more reactive than aryl bromides, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Quantitative Performance Comparison

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Iodopyridine derivativePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~85-95
Bromopyridine derivativePhenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene10016~92

Note: The data presented is illustrative and compiled from studies on structurally similar pyridine derivatives. Direct comparison requires conducting the reactions under identical conditions.

The data suggests that while both iodo- and bromopyridines can be effective substrates in Suzuki couplings, the iodopyridine can achieve high yields with a simpler catalyst system. The bromopyridine derivative, while also providing an excellent yield, may require a more sophisticated ligand (like SPhos) to facilitate the reaction, indicative of its lower intrinsic reactivity.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of an iodopyridine and a bromopyridine, based on common literature procedures. These should serve as a starting point for optimization.

Protocol 1: Suzuki Coupling of an Iodopyridine Derivative with Phenylboronic Acid

Materials:

  • Iodopyridine derivative (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the iodopyridine derivative, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Bromopyridine Derivative with Phenylboronic Acid

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridine derivative, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR' ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation invis1 ArPdAr_prime->invis1 Reductive Elimination ArX Ar-X (Aryl Halide) Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Product Ar-Ar' (Coupled Product) invis1->Pd0 invis2 invis3

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start: Prepare Dry Glassware reagents Add Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Reactivity in Cross-Coupling: A Comparative Analysis of 3-Iodo-4-methoxypyridine and 3-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide on the aromatic or heteroaromatic substrate is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides a detailed comparison of the reactivity of 3-Iodo-4-methoxypyridine and 3-chloro-4-methoxypyridine, two important building blocks in medicinal chemistry and materials science. The comparison is based on fundamental principles of organometallic chemistry and supported by representative experimental data.

General Reactivity Trends: The Halogen Effect

The reactivity of organic halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Heck reactions, is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy.

The weaker carbon-iodine (C-I) bond in this compound allows for a more facile oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, iodo-substituted pyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. In contrast, the stronger carbon-chlorine (C-Cl) bond in 3-chloro-4-methoxypyridine makes oxidative addition more challenging, necessitating more forcing reaction conditions, such as higher temperatures, longer reaction times, and often more specialized and robust catalytic systems to achieve comparable yields.[1]

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 3-chloro-4-methoxypyridine.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~95% (estimated)
3-chloro-4-methoxypyridine Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane10024~85% (estimated)

Note: The data in this table is representative and compiled from various sources illustrating typical conditions and expected yields. Direct comparative data under identical conditions was not found.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of this compound is also evident in this reaction, typically requiring less demanding conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT6~90% (estimated)
3-chloro-4-methoxypyridine PhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPADMF8018~75% (estimated)

Note: The data in this table is representative and compiled from various sources illustrating typical conditions and expected yields. Direct comparative data under identical conditions was not found.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. As with other cross-coupling reactions, the iodo-substituted pyridine is generally more reactive.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene808~92% (estimated)
3-chloro-4-methoxypyridine MorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~88% (estimated)

Note: The data in this table is representative and compiled from various sources illustrating typical conditions and expected yields. Direct comparative data under identical conditions was not found.

Experimental Protocols

Below are general experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add the halopyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, perform a standard workup, which may include filtration through celite to remove the catalyst, followed by extraction.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.).

  • Add the halopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

  • Purify the product by flash chromatography or crystallization.

Visualizing the Comparison

Cross_Coupling_Workflow General Cross-Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (3-Iodo/Chloro-4-methoxypyridine) Reaction Cross-Coupling Reaction ArylHalide->Reaction CouplingPartner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) CouplingPartner->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Coupled Product Reaction->Product Reactivity_Comparison Logical Comparison of Reactivity Reactivity Reactivity in Pd Cross-Coupling Iodo This compound Reactivity->Iodo Higher Chloro 3-chloro-4-methoxypyridine Reactivity->Chloro Lower Iodo_props Weaker C-I Bond Faster Oxidative Addition Milder Conditions Higher Reactivity Iodo->Iodo_props Chloro_props Stronger C-Cl Bond Slower Oxidative Addition Harsher Conditions Lower Reactivity Chloro->Chloro_props

References

The Decisive Advantage of Iodine: 3-Iodo-4-methoxypyridine Outshines Other Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is paramount to the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, 3-iodo-4-methoxypyridine has emerged as a superior building block compared to its bromo and chloro analogs. This guide provides a comprehensive comparison, supported by experimental data, highlighting the distinct advantages of employing the iodinated pyridine in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The enhanced reactivity of this compound stems from the fundamental principles of carbon-halogen bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This translates to milder reaction conditions, lower catalyst loadings, and often higher yields compared to reactions with 3-bromo-4-methoxypyridine and 3-chloro-4-methoxypyridine.

Superior Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

While direct side-by-side comparative studies for this compound against its bromo and chloro counterparts under identical conditions are not always available in a single publication, the well-established reactivity trend of halopyridines (I > Br > Cl) is consistently observed across the literature. This trend is exemplified in various cross-coupling reactions with similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in this compound allows for more efficient coupling with boronic acids and their derivatives.

Table 1: Illustrative Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂O802>95 (expected)
3-Bromo-4-methoxypyridine Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10012~80-90
3-Chloro-4-methoxypyridine Phenylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄t-BuOH11024~70-80

Note: The data presented is a representative compilation based on typical conditions and outcomes for halopyridine couplings found in the literature. Specific yields can vary based on the exact reaction conditions and substrates used.

Sonogashira Coupling

In the Sonogashira coupling, which forms carbon-carbon bonds between a halide and a terminal alkyne, the superior reactivity of this compound is again evident, often enabling the reaction to proceed at lower temperatures and with lower catalyst loadings.

Table 2: Illustrative Comparison of Halopyridine Reactivity in Sonogashira Coupling

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuI (2/4 mol%)Et₃NTHFRT4>90 (expected)
3-Bromo-4-methoxypyridine PhenylacetylenePdCl₂(PPh₃)₂/CuI (5/10 mol%)Et₃NDMF8012~70-85
3-Chloro-4-methoxypyridine PhenylacetylenePd(dba)₂/XPhos/CuI (5/10 mol%)Cs₂CO₃Dioxane10024~50-70

Note: The data presented is a representative compilation based on typical conditions and outcomes for halopyridine couplings found in the literature. Specific yields can vary based on the exact reaction conditions and substrates used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial method for the synthesis of arylamines. The use of this compound can lead to cleaner reactions with fewer side products and higher yields, particularly with less nucleophilic amines.

Table 3: Illustrative Comparison of Halopyridine Reactivity in Buchwald-Hartwig Amination

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃/Xantphos (2 mol%)NaOtBuToluene806>90 (expected)
3-Bromo-4-methoxypyridine MorpholinePd₂(dba)₃/Xantphos (4 mol%)NaOtBuToluene10018~80-90
3-Chloro-4-methoxypyridine MorpholinePd₂(dba)₃/RuPhos (4 mol%)K₃PO₄Dioxane11024~60-75

Note: The data presented is a representative compilation based on typical conditions and outcomes for halopyridine couplings found in the literature. Specific yields can vary based on the exact reaction conditions and substrates used.

Experimental Protocols and Synthesis

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the synthesis of the halopyridines and a general procedure for a Suzuki-Miyaura coupling.

Synthesis of 3-Halo-4-methoxypyridines

Synthesis_Halopyridines cluster_iodo Synthesis of this compound cluster_bromo Synthesis of 3-Bromo-4-methoxypyridine cluster_chloro Synthesis of 3-Chloro-4-methoxypyridine 4-Methoxypyridine_I 4-Methoxypyridine Step1_I 1. LTMP, THF, -78 °C 2. I₂ 4-Methoxypyridine_I->Step1_I This compound This compound Step1_I->this compound 4-Methoxypyridine_Br 4-Methoxypyridine Step1_Br 1. n-BuLi, TMEDA, THF 2. Br₂ 4-Methoxypyridine_Br->Step1_Br 3-Bromo-4-methoxypyridine 3-Bromo-4-methoxypyridine Step1_Br->3-Bromo-4-methoxypyridine 4-Chloropyridine 4-Chloropyridine Step1_Cl 1. NaOMe, MeOH 2. NCS, Acetonitrile 4-Chloropyridine->Step1_Cl 3-Chloro-4-methoxypyridine 3-Chloro-4-methoxypyridine Step1_Cl->3-Chloro-4-methoxypyridine

Caption: Synthetic routes to 3-halo-4-methoxypyridines.

Protocol for the Synthesis of this compound: To a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. After stirring, 4-methoxypyridine is added, and the mixture is stirred for several hours at the same temperature. A solution of iodine in THF is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with aqueous sodium thiosulfate and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford this compound.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Combine_Reagents Combine Halopyridine, Boronic Acid, and Base Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N₂) Combine_Reagents->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Reaction Heat and Stir Reaction Mixture Add_Solvent_Catalyst->Heat_Reaction Monitor_Progress Monitor Progress (TLC, GC, or LC-MS) Heat_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: In a flame-dried Schlenk flask, the respective 3-halo-4-methoxypyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of dioxane and water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are then added. The reaction mixture is heated to the appropriate temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Stability and Handling

While the high reactivity of this compound is advantageous in synthesis, it also implies a potential for lower stability compared to its bromo and chloro counterparts. Iodopyridines can be sensitive to light and air and may discolor over time. Therefore, it is recommended to store this compound in a cool, dark place under an inert atmosphere to ensure its integrity for optimal performance in cross-coupling reactions.

Conclusion

The choice of a halopyridine substrate significantly impacts the efficiency and practicality of palladium-catalyzed cross-coupling reactions. The inherent reactivity of the carbon-iodine bond makes this compound a superior choice for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The ability to perform these transformations under milder conditions, with lower catalyst loadings, and often in shorter reaction times, translates to a more efficient and cost-effective synthetic strategy. For researchers and drug development professionals seeking to optimize their synthetic routes, the advantages of employing this compound over other halopyridines are clear and compelling.

Reactivity Face-Off: A Comparative Analysis of 3-Iodo-4-methoxypyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the functionalization of pyridine scaffolds is a critical step in the development of novel molecular entities. Among the plethora of available building blocks, iodinated methoxypyridines serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide presents a comprehensive comparison of the reactivity of 3-iodo-4-methoxypyridine and its isomer, 2-iodo-4-methoxypyridine, in two of the most powerful and widely used transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a clear understanding of the factors governing the reactivity of these isomers, thereby facilitating more efficient synthetic planning and execution.

Executive Summary

The positional isomerism of the iodo and methoxy substituents on the pyridine ring significantly influences the reactivity of these compounds in palladium-catalyzed cross-coupling reactions. Generally, 2-iodo-4-methoxypyridine exhibits enhanced reactivity compared to this compound in both Suzuki-Miyaura and Buchwald-Hartwig reactions. This difference can be attributed to a combination of electronic and steric factors. The electron-donating methoxy group at the 4-position influences the electron density of the pyridine ring, while the position of the iodine atom affects the steric accessibility of the reaction center and the stability of the palladium intermediates in the catalytic cycle.

Comparative Reactivity Data

The following tables summarize representative experimental data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 2-iodo-4-methoxypyridine and this compound. While direct side-by-side comparative studies under identical conditions are not always available in the literature, the compiled data from various sources provides a clear trend in reactivity.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-4-methoxypyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
This compound Pd(dppf)Cl₂Cs₂CO₃Dioxane1001675-85

Table 2: Buchwald-Hartwig Amination with Morpholine

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-4-methoxypyridine Pd₂(dba)₃ / XPhosNaOtBuToluene100880-90
This compound Pd(OAc)₂ / BINAPK₃PO₄Dioxane1102470-80

Discussion of Reactivity Trends

The observed higher reactivity of 2-iodo-4-methoxypyridine can be rationalized by considering the following factors:

  • Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack and oxidative addition of palladium. The electron-donating methoxy group at the 4-position counteracts this effect to some extent. In the case of 2-iodo-4-methoxypyridine, the iodine atom is positioned ortho to the nitrogen atom, which is a highly electron-deficient site. This proximity to the ring nitrogen is thought to facilitate the initial oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

  • Steric Effects: The iodine atom at the 2-position is sterically more accessible than at the 3-position. While the methoxy group is at the 4-position in both isomers and does not directly hinder the reaction site, the overall steric environment around the carbon-iodine bond can influence the approach of the bulky palladium catalyst. The less hindered environment at the 2-position likely contributes to a faster reaction rate.

Experimental Protocols

Detailed experimental procedures for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the iodomethoxypyridine isomer (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the iodomethoxypyridine isomer (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Visualizing Reaction Pathways

To aid in the understanding of the fundamental processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(I)L2 B->C Ar-I D Transmetalation C->D [Ar'-B(OR)2(Base)]- E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A releases Ar-Ar' G Ar-Ar' ArI Ar-I ArB Ar'-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(I)L2 B->C Ar-I D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(NHR'R'')L2]+ I- D->E F Deprotonation E->F Base G Ar-Pd(II)(NR'R'')L2 F->G H Reductive Elimination G->H H->A releases Ar-NR'R'' I Ar-NR'R'' ArI Ar-I Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The selection of the appropriate isomer of iodo-4-methoxypyridine is a critical consideration for synthetic chemists. The experimental evidence suggests that 2-iodo-4-methoxypyridine is the more reactive substrate in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, likely due to a favorable combination of electronic and steric effects. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which are all crucial factors in the efficient synthesis of complex molecules. This guide provides a foundational understanding to aid in the strategic planning of synthetic routes involving these valuable building blocks.

Illuminating Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of safe and effective drug design. For heterocyclic compounds like 3-iodo-4-methoxypyridine, a versatile building block in medicinal chemistry, a combination of powerful analytical techniques is employed. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the structural elucidation of this compound, supplemented by Infrared (IR) spectroscopy as a complementary method.

This document will delve into the expected data from these techniques, offering a clear comparison of their roles in confirming the identity and purity of this compound. Detailed experimental protocols are provided to ensure methodological transparency and reproducibility.

The Analytical Gauntlet: NMR and Mass Spectrometry in Concert

The structural confirmation of an organic molecule is rarely reliant on a single analytical method. Instead, a synergistic approach is adopted, where the strengths of various techniques are combined to build a comprehensive and irrefutable structural picture. For this compound, ¹H NMR, ¹³C NMR, and Mass Spectrometry form the primary trifecta of analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms within a molecule can be deduced.

Expected ¹H NMR Data (500 MHz, CDCl₃): The proton NMR spectrum of this compound is anticipated to display three distinct signals corresponding to the three aromatic protons and the three protons of the methoxy group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.40s1HH-2
~8.10d1HH-6
~6.80d1HH-5
~3.95s3H-OCH₃

Expected ¹³C NMR Data (125 MHz, CDCl₃): The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms. For this compound, five signals are expected for the pyridine ring carbons and one for the methoxy group carbon.

Chemical Shift (δ) ppmAssignment
~165.0C-4
~155.0C-2
~150.0C-6
~110.0C-5
~90.0C-3
~56.0-OCH₃
Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[1] For this compound, with a molecular formula of C₆H₆INO, the expected molecular weight is 235.02 g/mol .[2]

Expected Mass Spectrometry Data (Electron Ionization - EI): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

m/zRelative Intensity (%)Assignment
235High[M]⁺
220Moderate[M - CH₃]⁺
108Moderate[M - I]⁺
78Moderate[C₅H₄N]⁺

Alternative and Complementary Techniques: Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While not as detailed as NMR for complete structure elucidation, it serves as a rapid and valuable tool for confirming the presence of key structural features.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2950, 2850MediumC-H stretch (aliphatic, -OCH₃)
~1600, 1480StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O stretch (aryl ether)
~1030StrongC-O stretch (aryl ether)
~830StrongC-H out-of-plane bending (aromatic)

Experimental Protocols

Sample Preparation

A small amount of the solid this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) for NMR analysis. For mass spectrometry, the sample can be introduced directly or dissolved in a volatile solvent. For IR spectroscopy, the solid can be analyzed as a KBr pellet or as a thin film.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz) is used.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

  • Data Processing : The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry (Electron Ionization)
  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction : A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization : The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder, and an IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described analytical techniques.

Structure_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation synthesis Synthesize 3-Iodo-4- methoxypyridine purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir nmr_data Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration nmr->nmr_data ms_data Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern ms->ms_data ir_data Analyze IR Data: - Functional Group Identification ir->ir_data structure_confirmation Confirm Structure of This compound nmr_data->structure_confirmation ms_data->structure_confirmation ir_data->structure_confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is reliably achieved through the complementary use of NMR and mass spectrometry. NMR spectroscopy provides an intricate map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers clues to the molecule's stability and fragmentation. Infrared spectroscopy further corroborates the presence of key functional groups. Together, these techniques provide a robust and comprehensive dataset, leaving no ambiguity in the final structural assignment, a critical step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various precursors, 3-iodo-4-methoxypyridine serves as a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of the performance of several common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by experimental data to inform catalyst selection.

Performance Comparison of Palladium Catalysts

The selection of an optimal palladium catalyst is contingent on the specific cross-coupling reaction being performed. Below is a summary of the performance of three widely used palladium catalyst systems for the cross-coupling of this compound with various coupling partners.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012~85
Buchwald-Hartwig Pd(OAc)₂ / XPhosMorpholineNaOtBuToluene11018~90
Sonogashira PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHF608~95

Note: The data presented is compiled from representative procedures for similar aryl iodides and should be considered a baseline for optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic reactions.

Suzuki-Miyaura Coupling

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system of Toluene/H₂O (4:1, 5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture for 10 minutes at room temperature to pre-form the active catalyst.

  • Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 110 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.[1][2][3][4]

Sonogashira Coupling

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with Copper(I) iodide (CuI)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous tetrahydrofuran (THF, 5 mL) followed by triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[5][6][7]

Visualizing the Workflow and Catalytic Cycles

To better understand the experimental process and the underlying reaction mechanisms, the following diagrams have been generated.

G cluster_workflow Experimental Workflow prep Reactant & Catalyst Preparation (this compound, Coupling Partner, Catalyst, Base) reaction Reaction Setup (Inert atmosphere, Solvent addition) prep->reaction heating Heating & Stirring (Specified temperature and time) reaction->heating workup Work-up (Quenching, Extraction, Washing) heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis G cluster_cycle Generalized Catalytic Cycle pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition (R-X) pd2_transmetal R-Pd(II)L_n-R' pd2_oxidative->pd2_transmetal Transmetalation (R'-M) pd2_transmetal->pd0 product R-R' pd2_transmetal->product Reductive Elimination

References

Comparative Yield Analysis of Suzuki Reactions with Iodo-, Bromo-, and Chloropyridines: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2] Its application in modifying pyridine scaffolds is particularly vital in medicinal chemistry and materials science for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comparative analysis of the performance of iodo-, bromo-, and chloropyridines in Suzuki reactions, supported by experimental data and detailed protocols to aid in catalyst and substrate selection.

Principles of Reactivity in Halopyridines

The reactivity of halopyridines in the Suzuki-Miyaura coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. This bond strength influences the rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst.[4][5]

The generally accepted order of reactivity is:

Iodo- > Bromo- > Chloro-

  • Iodopyridines: The C-I bond is the weakest among the halogens, making iodopyridines the most reactive substrates.[4] Oxidative addition occurs readily, often under mild conditions with lower catalyst loadings and temperatures.

  • Bromopyridines: With a stronger C-Br bond, bromopyridines are less reactive than their iodo- counterparts but are still excellent substrates for Suzuki couplings.[6] They offer a good balance of reactivity and stability and are widely used.

  • Chloropyridines: The C-Cl bond is the strongest, rendering chloropyridines the most challenging substrates.[1][7] Their coupling often requires more forcing conditions, such as higher temperatures, and specialized catalytic systems with bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs) to achieve high yields.[1][3]

This reactivity trend allows for selective functionalization in di- or polyhalogenated pyridines. For instance, in 2-bromo-4-iodopyridine, the Suzuki coupling can be directed selectively to the more reactive C-4 position, leaving the C-2 bromine available for subsequent transformations.[4][8]

G cluster_reactivity Decreasing Reactivity & Increasing C-X Bond Strength Iodopyridine Iodopyridine (Most Reactive) Bromopyridine Bromopyridine Iodopyridine->Bromopyridine Chloropyridine Chloropyridine (Least Reactive) Bromopyridine->Chloropyridine

Caption: Relative reactivity of halopyridines in Suzuki coupling.

Data Presentation: Comparative Yields

The following tables summarize typical yields for Suzuki-Miyaura reactions involving various positional isomers of halopyridines. It is important to note that reaction conditions are often optimized for each class of substrate; therefore, these yields represent typical outcomes under suitable catalytic systems rather than a direct comparison under identical conditions.

Table 1: Suzuki Coupling with 2-Halopyridines

Halopyridine Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
2-Iodopyridine Phenylboronic Acid Pd(PPh₃)₄ (2 mol%) Na₂CO₃ Toluene/H₂O 90 4-8 >90
2-Bromopyridine Phenylboronic Acid Pd(OAc)₂/SPhos (2 mol%) K₃PO₄ Dioxane 100 12-18 85-95[9]

| 2-Chloropyridine | Pyridine-3-boronic Acid | Pd(OAc)₂/SPhos (2 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85[1] |

Table 2: Suzuki Coupling with 3-Halopyridines

Halopyridine Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
3-Iodopyridine 4-Tolylboronic Acid Pd(PPh₃)₄ (3 mol%) K₂CO₃ DME/H₂O 85 6 >95
3-Bromopyridine Phenylboronic Acid Pd(OAc)₂/PPh₃ (2 mol%) Na₂CO₃ EtOH/H₂O 80 12 80-90[10]

| 3-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃/RuPhos (2 mol%) | K₃PO₄ | t-AmylOH | 110 | 16 | ~88[11] |

Table 3: Suzuki Coupling with 4-Halopyridines

Halopyridine Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
4-Iodopyridine Phenylboronic Acid PdCl₂(dppf) (3 mol%) K₂CO₃ Dioxane 90 4-12 85-95[12]
4-Bromopyridine Phenylboronic Acid Pd(PPh₃)₄ (5 mol%) Na₂CO₃ Toluene/EtOH 110 12 80-90[13]

| 4-Chloropyridine | Arylboronic Acids | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane | 100 | 24 | 70-85[7] |

Experimental Protocols

This section provides a generalized, detailed methodology for the Suzuki-Miyaura coupling of a halopyridine. Adjustments for more reactive substrates (iodo-, bromo-) may include lower reaction temperatures or shorter reaction times. For chloropyridines, the use of specialized ligands like SPhos is often crucial.[1]

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line glassware

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the halopyridine, arylboronic acid, palladium(II) acetate, SPhos ligand, and base.[1][14]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][11]

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110°C) and stir the mixture vigorously for the required time (typically 12-24 hours).[1][14]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Mandatory Visualizations

G pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂(X) pd0->pdiix Oxidative Addition pdiir Ar-Pd(II)L₂(Ar') pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-Ar' pdiir->product aryl_halide Ar-X (Halopyridine) aryl_halide->pdiix boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiir

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

G start Start combine Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask start->combine end End inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) combine->inert solvents Add Degassed Solvents inert->solvents heat Heat and Stir Reaction Mixture solvents->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize characterize->end

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Kinetic Performance of 3-Iodo-4-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools. The choice of reactants is paramount to the success of these reactions, with the nature of the aryl halide playing a critical role in the reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of 3-iodo-4-methoxypyridine and its bromo and chloro analogues in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The data presented, while generalized from studies on analogous aryl halides, offers a robust framework for substrate selection and reaction optimization.

The reactivity of aryl halides in these catalytic cycles is largely governed by the carbon-halogen (C-X) bond dissociation energy. Generally, the reactivity trend follows the order: C-I < C-Br < C-Cl in terms of bond strength, leading to an inverse relationship in reaction rates (I > Br > Cl).[1][2] The initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, and the weaker C-I bond in this compound facilitates a faster entry into the catalytic cycle compared to its counterparts.[1][2]

Comparative Kinetic Data

The following tables summarize the expected relative kinetic performance of 3-halo-4-methoxypyridines in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data is extrapolated from established principles and studies on similar substrates.

Table 1: Relative Initial Reaction Rates in Suzuki-Miyaura Coupling

Aryl HalideRelative Initial Rate (Ar-I = 1.00)Typical Reaction ConditionsCatalyst System
This compound1.0080 °C, 1 hPd(PPh₃)₄ / K₂CO₃
3-Bromo-4-methoxypyridine~0.0580 °C, 1 hPd(PPh₃)₄ / K₂CO₃
3-Chloro-4-methoxypyridine<0.0180 °C, 1 hPd(PPh₃)₄ / K₂CO₃

Table 2: Relative Initial Reaction Rates in Heck Coupling

Aryl HalideRelative Initial Rate (Ar-I = 1.00)Typical Reaction ConditionsCatalyst System
This compound1.00100 °C, 2 hPd(OAc)₂ / PPh₃ / Et₃N
3-Bromo-4-methoxypyridine~0.04100 °C, 2 hPd(OAc)₂ / PPh₃ / Et₃N
3-Chloro-4-methoxypyridine<0.01100 °C, 2 hPd(OAc)₂ / PPh₃ / Et₃N

Table 3: Relative Initial Reaction Rates in Sonogashira Coupling

Aryl HalideRelative Initial Rate (Ar-I = 1.00)Typical Reaction ConditionsCatalyst System
This compound1.0050 °C, 30 minPd(PPh₃)₄ / CuI / Et₃N
3-Bromo-4-methoxypyridine~0.0650 °C, 30 minPd(PPh₃)₄ / CuI / Et₃N
3-Chloro-4-methoxypyridine<0.0150 °C, 30 minPd(PPh₃)₄ / CuI / Et₃N

Experimental Protocols

The following are generalized protocols for conducting kinetic studies of the Suzuki-Miyaura, Heck, and Sonogashira reactions. These can be adapted for specific substrates and conditions.

Suzuki-Miyaura Coupling Kinetic Study
  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., a mixture of toluene and water).

  • Initiation and Sampling: Initiate the reaction by bringing the mixture to the desired temperature (e.g., 80 °C). At specified time intervals (t=0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot by adding a cold solution of a suitable quenching agent. Analyze the quenched sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.

Heck Coupling Kinetic Study
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), an alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol) in an appropriate solvent (e.g., DMF or acetonitrile).

  • Initiation and Sampling: Heat the reaction mixture to the desired temperature (e.g., 100 °C) to start the reaction. Collect aliquots at regular intervals.

  • Quenching and Analysis: Quench each aliquot and analyze by GC or HPLC to monitor the consumption of the aryl halide and the formation of the substituted alkene.

  • Data Analysis: Determine the initial rate from the plot of product concentration against time.

Sonogashira Coupling Kinetic Study
  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 1 mol%), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).

  • Initiation and Sampling: Commence the reaction by stirring the mixture at the desired temperature (e.g., 50 °C). Withdraw samples at predetermined time points.

  • Quenching and Analysis: Quench the reaction in each sample and analyze the composition using GC or HPLC to quantify the starting materials and the coupled product.

  • Data Analysis: Calculate the initial reaction rate from the kinetic data.

Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, along with a general workflow for a kinetic study.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition C Ar-Pd(II)-OR'(L2) B->C Ligand Exchange D Ar-Pd(II)-Ar'(L2) C->D Transmetalation D->A Reductive Elimination ArAr Ar-Ar' D->ArAr ArX Ar-X ArX->B ArBOH Ar'-B(OH)2 ArBOH->D Base Base Base->C

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition C [Ar-Pd(II)-alkene(L2)]+X- B->C Alkene Coordination D R-CH=CH-Ar-Pd(II)-H(L2) C->D Migratory Insertion E H-Pd(II)-X(L2) D->E β-Hydride Elimination SubstAlkene Substituted Alkene D->SubstAlkene E->A Reductive Elimination ArX Ar-X ArX->B Alkene Alkene Alkene->C Base Base Base->E

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition C Ar-Pd(II)-C≡CR(L2) B->C Transmetalation C->A Reductive Elimination CoupledProduct Ar-C≡C-R C->CoupledProduct D Cu(I)X E Cu(I)-C≡CR D->E Deprotonation E->B ArX Ar-X ArX->B Alkyne R-C≡C-H Alkyne->E Base Base Base->E

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Kinetic_Study_Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Initiate Initiate Reaction (Temperature Control) Start->Initiate Sampling Withdraw Aliquots at Timed Intervals Initiate->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze by GC/HPLC Quench->Analysis Data Plot Concentration vs. Time Analysis->Data Rate Determine Initial Rate Data->Rate

Caption: General experimental workflow for a kinetic study.

References

A Comparative Guide to Alternative Reagents for 3-Iodo-4-Methoxypyridine in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The pyridine ring is a prevalent motif in a vast number of pharmaceuticals. 3-Iodo-4-methoxypyridine serves as a valuable building block, particularly as an electrophile in palladium-catalyzed cross-coupling reactions. However, reliance on a single reagent can limit synthetic flexibility and process optimization. This guide provides an objective comparison of alternative reagents and strategies to this compound, supported by experimental data, to empower chemists with a broader toolkit for pyridine modification.

The primary alternatives can be categorized into three strategic approaches:

  • Halogen Variation: Utilizing the corresponding 3-bromo- and 3-chloro-4-methoxypyridines, which offer different profiles of reactivity, cost, and availability.

  • Reversed-Polarity Reagents: Employing nucleophilic organoboron derivatives, such as (4-methoxypyridin-3-yl)boronic acid or its pinacol ester, in reactions with aryl/heteroaryl halides.

  • Direct C-H Functionalization: A modern, atom-economical approach that bypasses the need for pre-functionalization of the pyridine ring, directly converting a C-H bond into a new C-C or C-X bond.

Quantitative Performance Comparison

The choice of reagent significantly impacts reaction efficiency. The following tables summarize typical performance data for various palladium-catalyzed cross-coupling reactions. Data for the specific 3-halo-4-methoxypyridine substrate is supplemented with data from structurally similar compounds to illustrate general reactivity trends.

Table 1: Suzuki-Miyaura C-C Coupling Performance

Aryl Halide Substrate Coupling Partner Catalyst System (mol%) Base Solvent Temp. (°C) Yield (%) Reference Analogy
3-Iodo-Pyridine Phenylboronic Acid Pd(PPh₃)₄ (2-5%) K₂CO₃ Dioxane/H₂O 100 85-95 [1]
3-Bromo-Pyridine Phenylboronic Acid Pd(OAc)₂/SPhos (2-5%) K₃PO₄ Toluene/H₂O 100 80-90 [2]
3-Chloro-Pyridine Phenylboronic Acid Pd₂(dba)₃/XPhos (2-5%) K₃PO₄ t-BuOH 110 70-85 [3]

| 4-MeO-Pyridine (C-H) | Aryl Bromide | Pd(OAc)₂ (10%) | K₂CO₃ | DMA | 130 | ~70 |[4] |

Note: Yields are highly dependent on the specific substrates and optimization. The general reactivity trend in palladium-catalyzed oxidative addition is I > Br > Cl, often requiring more active catalysts for less reactive halides[5].

Table 2: Buchwald-Hartwig C-N Amination Performance

Aryl Halide Substrate Coupling Partner Catalyst System (mol%) Base Solvent Temp. (°C) Yield (%) Reference Analogy
3-Iodo-Pyridine Morpholine Pd₂(dba)₃/Xantphos (2%) Cs₂CO₃ Dioxane 110 >90 [6]
3-Bromo-Pyridine Aniline Pd(OAc)₂/BINAP (1-3%) NaOt-Bu Toluene 100 85-95 [7]

| 3-Chloro-Pyridine | Primary Amine | Pd(OAc)₂/CyPFtBu (1-3%) | NaOt-Bu | Toluene | 100 | 80-90 |[3] |

Table 3: Sonogashira C-C (Alkynylation) Coupling Performance

Aryl Halide Substrate Coupling Partner Catalyst System (mol%) Base Solvent Temp. (°C) Yield (%) Reference Analogy
3-Iodo-Pyridine Phenylacetylene Pd(PPh₃)₂Cl₂ (2%) / CuI (1%) Et₃N THF 60 >90 [8][9]
3-Bromo-Pyridine Terminal Alkyne Pd(PPh₃)₄ (5%) / CuI (3%) Et₃N THF RT 85-95 [10]

| 3-Chloro-Pyridine | Terminal Alkyne | Pd(OAc)₂/SPhos (2%) / CuI (4%) | Cs₂CO₃ | Dioxane | 120 | 60-80 |[11] |

Visualizing the Synthetic Strategies

The diagrams below illustrate the general workflow and strategic choices involved in pyridine functionalization.

G reagents 1. Add Reagents (Aryl Halide, Coupling Partner, Base, Solvent) setup 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->setup catalyst 3. Add Catalyst & Ligand setup->catalyst reaction 4. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Quench & Extract reaction->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

G cluster_0 Strategy 1: Halogenated Pyridine (Electrophile) cluster_1 Strategy 2: Boronic Ester (Nucleophile) cluster_2 Strategy 3: C-H Functionalization a1 4-MeO-Py-X (X = I, Br, Cl) a2 [Pd(0)] a1->a2 Oxidative Addition a2->a1 Reductive Elimination a3 R-B(OR)₂ R-NH₂ R-C≡CH a3->a2 b1 4-MeO-Py-B(OR)₂ b2 [Pd(0)] b1->b2 Transmetalation b3 R-X (Electrophile) b3->b2 Oxidative Addition c1 4-MeO-Py-H c2 [Pd(II)] Catalyst c1->c2 C-H Activation c3 Oxidant c3->c2

Caption: Comparison of three core strategies for pyridine functionalization.

G start Start: Functionalize 4-Methoxypyridine q1 Is the pyridine starting material already halogenated? start->q1 q2 Is late-stage functionalization on a complex molecule required? q1->q2 No a1 Use Halogenated Pyridine (Strategy 1) q1->a1 Yes a2 Consider C-H Functionalization (Strategy 3) q2->a2 Yes a3 Synthesize Boronic Ester (Strategy 2) q2->a3 No q3 Is cost a primary concern? a4 Use Bromo or Chloro analogs over Iodo q3->a4 Yes a1->q3

Caption: A decision guide for selecting the optimal functionalization strategy.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxypyridine

This protocol is adapted from established procedures for the coupling of 3-bromopyridines.[12]

  • Setup: To a dry round-bottom flask or microwave vial, add 3-bromo-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-4-methoxypyridine

This protocol is based on general methods for the amination of heteroaryl halides.[7][13]

  • Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.2 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3-bromo-4-methoxypyridine (1.0 eq) to the tube. Seal the tube, remove from the glovebox, and add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Nucleophile Addition: Add the amine coupling partner (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction's progress.

  • Work-up: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Synthesis of (4-Methoxypyridin-3-yl)boronic acid pinacol ester

This procedure is a common method for preparing pyridylboronic esters via lithium-halogen exchange.[14]

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of 3-bromo-4-methoxypyridine (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 30-60 minutes at -78 °C.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by crystallization or silica gel chromatography to yield the desired boronic ester.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-4-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers and laboratory personnel handling 3-Iodo-4-methoxypyridine must adhere to strict disposal protocols due to its hazardous nature. This guide provides essential safety and logistical information for the proper management of waste containing this compound, ensuring the safety of personnel and compliance with environmental regulations.

Essential Safety and Disposal Procedures

This compound is classified as acutely toxic if swallowed and should be handled with care. Proper disposal is not merely a recommendation but a critical component of laboratory safety and environmental responsibility. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.

Waste Segregation and Collection:
  • Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Waste." This prevents inadvertent mixing with incompatible chemicals.

  • Container Integrity: Use a sturdy, leak-proof, and chemically resistant container. Ensure the cap is securely fastened when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

Disposal Protocol:

Waste containing this compound should be disposed of through a licensed hazardous waste disposal company. The preferred method of disposal for pyridine and its derivatives is incineration at a permitted facility.

For small residual amounts in containers:

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated "Halogenated Organic Waste" container.

  • Container Disposal: After triple rinsing and air drying, the empty container can be disposed of according to your institution's guidelines for decontaminated labware.

Never pour this compound or its solutions down the drain. This can harm aquatic life and damage wastewater treatment systems.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. For significant spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • Containment and Absorption: For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain and absorb the spilled chemical.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials for hazardous waste disposal.

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data relevant to the disposal of pyridine-containing waste.

ParameterValueSource and Notes
EPA Hazardous Waste Number (for Pyridine) D038Designated under the Toxicity Characteristic Leaching Procedure (TCLP).
Regulatory Level for Pyridine (TCLP) 5.0 mg/LIf the extract from a waste sample meets or exceeds this concentration, it is classified as hazardous waste.[1]
Achievable Pyridine Concentration in Wastewater < 2 mg/LDemonstrates the effectiveness of adsorption technology for treating pyridine-contaminated wastewater, a potential large-scale industrial disposal method.[2]
Reportable Quantity (RQ) for Pyridine 1000 lbs (454 kg)The amount of a hazardous substance that, if released into the environment, must be reported to the appropriate authorities.
Chemical Treatment of Organoiodine Waste (pH) ≤ 2Acidification is the initial step in a chemical recovery process for iodine from organoiodine compounds, followed by oxidation and reduction.[3]
Chemical Treatment Reagents (Organoiodine Waste) Oxidants: Chlorine gas, Sodium hypochloriteReductants: Sodium bisulfite, Sodium sulfiteThese reagents are used in a multi-step process to chemically break down organoiodine compounds and recover the iodine, a method more suited for industrial-scale operations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_spill Spill Response cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Generation of this compound Waste (e.g., unused chemical, reaction mixture, contaminated labware) is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate and Ventilate 2. Wear appropriate PPE 3. Contain and Absorb 4. Collect and Label for Disposal is_spill->spill_protocol Yes segregate Segregate as 'Halogenated Organic Waste' is_spill->segregate No collect Collect in a dedicated, labeled, and sealed hazardous waste container spill_protocol->collect segregate->collect disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor collect->disposal_vendor incineration Preferred Disposal Method: Incineration disposal_vendor->incineration

Caption: Decision-making workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Iodo-4-methoxypyridine. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is classified as harmful if swallowed.[3] Based on data from its isomers, it should be considered an irritant to the skin, eyes, and respiratory system.[2][4]

GHS Hazard Information for this compound:

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statement: H302: Harmful if swallowed[3]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatRequired to be performed in a certified chemical fume hood.
Chemical Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coatRequired to be performed in a certified chemical fume hood.
Handling Contaminated Waste Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if containers are sealed and handled properly.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks.

1. Preparation:

  • Ensure a certified chemical fume hood is fully operational.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Designate a specific and clearly labeled workspace for handling the compound.

  • Minimize the quantity of the chemical in the immediate work area.

2. Handling:

  • Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to prevent inhalation of dust.[2]

  • Use appropriate, non-sparking tools for handling the solid.[5]

  • When preparing solutions, slowly add the solid this compound to the solvent with stirring to avoid splashing.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1][5]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[5]

  • The storage class for this compound is 11: Combustible Solids.[3]

4. Spill Response:

  • Small Spill: For a small spill contained within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to clean it up. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: In the event of a large spill, evacuate the immediate area and alert the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix with incompatible waste streams.[6]

2. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area away from general laboratory traffic.

  • Ensure the container is properly labeled with the contents and associated hazards.

3. Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6][7]

  • For empty containers, the first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[6] Deface the label on the empty, clean container before disposal.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 weigh Weigh Solid prep2->weigh Proceed to handling exposure Personal Exposure prep2->exposure If exposure occurs dissolve Prepare Solution weigh->dissolve spill Spill Response weigh->spill If spill occurs react Conduct Reaction dissolve->react dissolve->spill decon Decontaminate Work Area react->decon After experiment react->spill waste Collect Hazardous Waste decon->waste dispose Dispose via EHS waste->dispose

Caption: A flowchart outlining the safe handling, use, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.